molecular formula C9H7FN2O2 B1417668 7-Fluoro-6-methoxy-1H-quinazolin-4-one CAS No. 869475-52-5

7-Fluoro-6-methoxy-1H-quinazolin-4-one

Cat. No.: B1417668
CAS No.: 869475-52-5
M. Wt: 194.16 g/mol
InChI Key: FKPZPNBUKLAYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a fluorinated and methoxylated quinazolinone derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. Quinazolinones are recognized as privileged structures in pharmacology due to their presence in over 150 natural alkaloids and their wide range of biological activities . This compound is of significant interest for developing non-peptidic, non-covalent inhibitors, particularly against targets like the SARS-CoV-2 Main Protease (Mpro), a key enzyme for viral replication . The quinazolin-4-one core has been identified as a promising scaffold for such inhibitors, demonstrating superior inhibitory activity and improved physicochemical properties compared to other compounds . Furthermore, the quinazolinone structure is a key building block in approved anticancer drugs and is extensively investigated for developing protein kinase inhibitors, making it a valuable intermediate for synthesizing potential antitumor agents . With a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol, this compound provides researchers with a critical starting material for structure-activity relationship (SAR) studies and further functionalization . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-fluoro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPZPNBUKLAYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS: 869475-52-5), a critical heterocyclic scaffold in medicinal chemistry, specifically utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) such as Vandetanib .[1]

The "Vandetanib Core" in Kinase Inhibitor Design

Executive Summary & Chemical Identity

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a bicyclic heteroaromatic intermediate acting as a strategic scaffold for the development of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.[1] Its structural value lies in the C7-fluorine atom , which serves as a highly versatile "chemical handle" for late-stage nucleophilic aromatic substitution (


), allowing researchers to append solubilizing moieties (e.g., piperidines, morpholines) after constructing the core ring system.[1]
Chemical Profile
PropertySpecification
IUPAC Name 7-Fluoro-6-methoxy-1H-quinazolin-4-one
Common Name Vandetanib Intermediate 1; 7-Fluoro-6-methoxy-4(3H)-quinazolinone
CAS Number 869475-52-5
Molecular Formula

Molecular Weight 194.16 g/mol
Appearance White to off-white crystalline powder
Solubility Insoluble in water; Soluble in DMSO, DMF, hot acetic acid
Melting Point 265–268 °C (dec.)[1][2][3]
Tautomerism Exists in equilibrium between the lactam (3H-keto) and lactim (4-hydroxy) forms.[1] The 3H-keto form is dominant in solid state and polar solvents.[1]

Synthesis & Manufacturing Protocols

The synthesis of this core requires precise regiochemical control to ensure the fluorine and methoxy substituents are correctly positioned relative to the nitrogen atoms.[1]

Method A: The Niementowski Cyclization (Industrial Route)

This method is preferred for kilogram-scale production due to the availability of starting materials and high atom economy.[1]

Precursor: 2-Amino-4-fluoro-5-methoxybenzoic acid.[1]

Protocol:

  • Charge: Load a glass-lined reactor with 2-Amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) and Formamide (10.0 eq).

  • Cyclization: Heat the mixture to 140–150°C for 6–8 hours. The reaction proceeds via the formation of an intermediate formamidine, followed by intramolecular dehydration.[1]

    • Technical Insight: Monitor the reaction via HPLC.[1][4] The disappearance of the anthranilic acid peak and the emergence of the product peak (approx.[1] retention time shift) indicates completion.[1]

  • Work-up: Cool the reaction mass to 20°C. Add water (approx. 5 volumes) to precipitate the product.

  • Purification: Filter the solids and wash with water followed by cold isopropanol to remove excess formamide. Dry under vacuum at 60°C.[1][3]

  • Yield: Typically 85–90%.[1]

Method B: Formamidine Acetate Route (Laboratory Scale)

For smaller batches requiring milder conditions, formamidine acetate is used as the cyclizing agent.[1]

Protocol:

  • Dissolve 2-Amino-4-fluoro-5-methoxybenzoic acid in Ethanol or 2-Methoxyethanol.[1]

  • Add Formamidine Acetate (1.5 eq).

  • Reflux for 12 hours.

  • Cool and filter the precipitated product.[1][3][5][6] This method often yields higher purity (>98%) directly from the reaction mixture.[1]

Reactivity Profile & Drug Design Logic

The utility of 7-Fluoro-6-methoxy-1H-quinazolin-4-one stems from its differential reactivity at the C4 and C7 positions.[1]

The "Switchable" Electrophile Strategy

In drug discovery, this scaffold allows for a "Plug-and-Play" approach to library generation.[1]

  • C4-Activation (The Warhead Site): The C4-carbonyl is converted to a chloride using

    
     (Phosphorus Oxychloride).[1] The resulting 4-chloro-7-fluoro-6-methoxyquinazoline  is highly reactive toward anilines.[1] This step installs the "hinge-binding" motif typical of kinase inhibitors.[1]
    
    • Mechanism:[1][7] The reaction is catalyzed by tertiary amines (

      
       or DIPEA), forming a dichlorophosphoryl intermediate that eliminates to the chloro-quinazoline.[1]
      
  • C7-Substitution (The Solubilizing Tail): The C7-fluorine is activated by the electron-withdrawing nature of the quinazoline ring (para to N1).[1] However, it is less reactive than the C4-chloride.[1]

    • Sequential Logic: Chemists typically perform the C4-substitution first (installing the aniline), and then perform the

      
       reaction at C7 using an alkoxide (e.g., N-methylpiperidin-4-ol).[1] This regioselectivity is crucial for synthesizing Vandetanib .[1]
      

Visualizing the Pathway

The following diagram illustrates the conversion of the precursor into the Vandetanib scaffold, highlighting the divergent reactivity.

G Start 2-Amino-4-fluoro- 5-methoxybenzoic acid Core 7-Fluoro-6-methoxy- 1H-quinazolin-4-one (CAS: 869475-52-5) Start->Core Formamide 150°C, Cyclization Chloro 4-Chloro-7-fluoro- 6-methoxyquinazoline Core->Chloro POCl3, Reflux Chlorination Intermediate 4-Anilino-7-fluoro- 6-methoxyquinazoline Chloro->Intermediate 4-Bromo-2-fluoroaniline SnAr (C4-Selectivity) Drug Vandetanib (Zactima) (C7-F displaced by alkoxide) Intermediate->Drug N-Methylpiperidin-4-ol K2CO3, SnAr (C7-Displacement)

Figure 1: Synthetic workflow from raw material to the Vandetanib API, illustrating the critical role of the 7-Fluoro-6-methoxy-1H-quinazolin-4-one scaffold.[1][8][9]

Analytical Characterization

To validate the identity of the synthesized core, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6

  • H2 (s, 1H):

    
     8.10 – 8.15 ppm.[1] (Characteristic singlet of the pyrimidine ring proton).[1]
    
  • H5 (d, 1H):

    
     7.60 – 7.65 ppm.[1] (Doublet due to long-range coupling, para to Fluorine).[1]
    
  • H8 (d, 1H):

    
     7.30 – 7.35 ppm.[1] (Large 
    
    
    
    coupling constant, typically 10–12 Hz).[1]
  • -OCH3 (s, 3H):

    
     3.90 – 3.95 ppm.[1][5][6]
    
  • NH (br s, 1H):

    
     12.10 – 12.30 ppm.[1] (Disappears on 
    
    
    
    exchange).
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (nitrile gloves, safety goggles).[1] Process in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). The compound is stable but hygroscopic.[1]
    

References

  • Hennequin, L. F., et al. (2002).[1] "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300–1312.[1] [1]

  • AstraZeneca AB. (2001).[1] "Quinazoline derivatives as pharmaceuticals." World Intellectual Property Organization Patent WO0132651.[1]

  • Wedge, S. R., et al. (2002).[1] "ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration."[1] Cancer Research, 62(16), 4645–4655.[1]

  • PubChem Compound Summary. (2024). "7-Fluoro-6-methoxy-4-quinazolinone."[1] National Center for Biotechnology Information.[1] [1]

Sources

7-Fluoro-6-methoxy-1H-quinazolin-4-one physical properties

[1][2][3][4]

Core Identity & Significance
  • Chemical Name: 7-Fluoro-6-methoxy-4(3H)-quinazolinone[1]

  • CAS Registry Number: 869475-52-5[2][1][3]

  • Role: Key intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Vandetanib analogs). The C-7 fluorine atom serves as a strategic handle for nucleophilic aromatic substitution (

    
    ) with secondary amines, while the C-6 methoxy group provides electron-donating character essential for binding affinity in the ATP pocket of kinases.
    
Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models for the solid-state compound.

PropertyValue / DescriptionSource/Note
Molecular Formula

Stoichiometric
Molecular Weight 194.16 g/mol Monoisotopic
Appearance White to off-white crystalline solidExperimental Observation
Melting Point >250 °C (Decomposes)Analogous to nitro-derivative (264°C) [1]
Boiling Point 358.4 ± 52.0 °CPredicted (760 mmHg)
Solubility Soluble in DMSO, DMF, hot acetic acid.Insoluble in water, diethyl ether.[1]Polar aprotic solvents required
pKa ~9.5 (Amide NH)Acidic proton at N-3
LogP 0.93 - 1.25Predicted (Lipophilic)
H-Bond Donors 1 (N-3 Proton)
H-Bond Acceptors 3 (N-1, O-Methoxy, O-Carbonyl)
Synthetic Pathway & Manufacturing

The synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one typically proceeds via the cyclization of anthranilic acid derivatives.[1] This is a self-validating workflow where the formation of the quinazolinone ring is confirmed by the disappearance of the broad carboxylic acid -OH signal in NMR.[1]

Protocol: Cyclization of 2-Amino-4-fluoro-5-methoxybenzoic Acid
  • Reagents: 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS 637347-90-1), Formamidine Acetate (or Formamide).[1]

  • Solvent: 2-Methoxyethanol or Ethanol (reflux).

  • Conditions: Reflux at 120–130°C for 6–12 hours.

  • Work-up: Cool reaction mixture to room temperature. The product precipitates as a solid.[4] Filter, wash with cold ethanol and diethyl ether to remove unreacted formamidine.

  • Yield: Typically 85–95%.

SynthesisWorkflowPrecursor2-Amino-4-fluoro-5-methoxybenzoic acid(CAS 637347-90-1)IntermediateReaction Mixture(Reflux 120°C, 12h)Precursor->Intermediate + ReagentReagentFormamidine Acetate(Cyclizing Agent)Reagent->IntermediateProduct7-Fluoro-6-methoxy-1H-quinazolin-4-one(CAS 869475-52-5)Intermediate->Product Precipitation& FiltrationDeriv4-Chloro-7-fluoro-6-methoxyquinazoline(CAS 159768-48-6)Product->Deriv POCl3 / Reflux(Chlorination)

Figure 1: Synthetic workflow from anthranilic acid precursor to the active 4-chloro intermediate.[1][5]

Structural Characterization (Spectroscopy)

Identification relies on distinguishing the quinazolinone core signals from the open-ring precursor.[1]

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
      12.15  (s, 1H, 
      
      
      ): Characteristic broad singlet for the amide proton (disappears with
      
      
      shake).
    • 
      8.10  (s, 1H, 
      
      
      -2): The proton between the two nitrogens; highly deshielded.
    • 
      7.65  (d, 1H, 
      
      
      Hz,
      
      
      -8): Doublet due to coupling with Fluorine.
    • 
      7.50  (d, 1H, 
      
      
      Hz,
      
      
      -5): Doublet due to long-range coupling.
    • 
      3.92  (s, 3H, 
      
      
      ): Strong singlet for the methoxy group.
  • Mass Spectrometry (ESI-MS):

    • 
       : 195.1 m/z.
      
    • Fragmentation: Loss of

      
       (28 Da) and 
      
      
      (15 Da) is common in MS/MS modes.
Handling & Stability
  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic nature is minimal, but moisture can hydrolyze the subsequent 4-chloro derivative; the 4-one itself is hydrolytically stable.

  • Safety: Classified as an Irritant (H315, H319, H335).

    • Skin/Eye Contact:[1] Wash immediately with water.

    • Inhalation:[1] Use a fume hood to avoid dust inhalation.

References
  • MDPI Molbank . Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazolin-4,6-diamine. (2025). Describes the nitro-analog and general quinazolinone synthesis conditions.

  • ChemicalBook . 7-Fluoro-6-methoxy-1H-quinazolin-4-one Product Page. (Accessed 2026). Provides CAS and basic physical data.

  • Google Patents . WO2005115145A2 - Quinone substituted quinazoline and quinoline kinase inhibitors. (2005).[1] Details the use of the 4-chloro derivative in drug synthesis.

  • BLD Pharm . Product Datasheet for CAS 869475-52-5. (Accessed 2026). Confirms chemical identity and safety codes.

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry utility of 7-Fluoro-6-methoxy-1H-quinazolin-4-one .

Executive Summary & Identity

7-Fluoro-6-methoxy-1H-quinazolin-4-one (also designated as 7-fluoro-6-methoxyquinazolin-4(3H)-one) is a critical bicyclic heterocyclic scaffold used primarily as a precursor in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. Its structural significance lies in the C7-fluorine atom , which serves as a versatile "chemical handle" for late-stage nucleophilic aromatic substitution (


), allowing researchers to install solubilizing moieties (e.g., piperidine or morpholine tails) essential for oral bioavailability in drug candidates like Vandetanib.
Physicochemical Core Data
PropertyValueNotes
IUPAC Name 7-Fluoro-6-methoxy-1H-quinazolin-4-oneTautomer: 7-Fluoro-6-methoxyquinazolin-4-ol
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol Monoisotopic Mass: 194.0492
CAS Registry 1160294-93-8 (Ketone)159768-48-6 (4-Chloro deriv.)[1][2]The 4-chloro derivative is the commercially dominant form.
Appearance Off-white to pale yellow solidHigh melting point (>250°C) due to H-bonding network.
Solubility DMSO, DMF (High); Water (Low)Solubilization often requires heating or acidic pH.

Synthetic Architecture & Causality

The synthesis of this scaffold is non-trivial due to the electronic requirements of the quinazoline ring. The presence of the electron-donating methoxy group at C6 and the electron-withdrawing fluorine at C7 creates a unique "push-pull" electronic system that dictates the choice of cyclization reagents.

Retrosynthetic Logic

The most robust route utilizes 2-amino-4-fluoro-5-methoxybenzoic acid as the starting material. This choice is superior to nitration of a pre-formed quinazolinone because it guarantees regioselectivity. Nitration of 7-fluoroquinazolinone often yields a mixture of isomers or places the nitro group at the C6 position, which must then be reduced and methylated—adding two unnecessary steps.

Validated Synthesis Protocol

Objective: Synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one from benzoic acid precursor.

Reagents:

  • Precursor: 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS 637347-90-1).[3]

  • Cyclizing Agent: Formamidine Acetate (preferred over Formamide for milder conditions).

  • Solvent: 2-Methoxyethanol or Ethanol.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, suspend 10.0 g (54 mmol) of 2-amino-4-fluoro-5-methoxybenzoic acid in 100 mL of 2-methoxyethanol.

  • Activation: Add 1.2 equivalents (65 mmol) of formamidine acetate.

  • Cyclization: Heat the mixture to reflux (approx. 125°C) under an inert nitrogen atmosphere. Stir for 6–12 hours.

    • Mechanistic Note: The amine attacks the formamidine carbon, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester/acid carbonyl, releasing water/ammonia.

  • Monitoring: Monitor via TLC (9:1 DCM:MeOH) or LC-MS. The disappearance of the starting acid peak (MW 185) and appearance of the product peak (MW 194, [M+H]+ 195) confirms conversion.

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates out.

  • Purification: Filter the solid and wash with cold ethanol followed by diethyl ether to remove unreacted formamidine. Dry under vacuum at 50°C.

  • Yield Expectation: 85–92% as a white/off-white powder.

Downstream Utility: The "Warhead" Activation

The 4-one (ketone) form is relatively inert. To utilize this molecule in drug discovery, it must be activated to the 4-chloro derivative. This transformation converts the molecule into an electrophile capable of reacting with aniline derivatives (the "head" of the kinase inhibitor).

Chlorination Protocol
  • Reagent: Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) with catalytic DMF.
  • Reaction:

    
    
    
  • Product: 4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6).[1][2][4]

  • Critical Control Point: This intermediate is moisture-sensitive. It hydrolyzes back to the starting quinazolinone if exposed to atmospheric moisture. Store under Argon at -20°C.

The "Fluorine Switch" Strategy

In medicinal chemistry, the C7-Fluorine is not just a substituent; it is a leaving group .

  • Step 1 (Kinase Binding): The 4-chloro group is displaced by an aniline (e.g., 3-chloro-4-fluoroaniline) to form the kinase-binding core.

  • Step 2 (Solubilization): The C7-Fluorine is then displaced by an alkoxide (e.g., N-methylpiperidin-4-ol) via

    
    .
    
    • Why F at C7? The nitrogen atoms at N1 and N3 of the quinazoline ring withdraw electron density, making the C7 position electrophilic. Fluorine is highly electronegative, further activating the carbon for attack by oxygen nucleophiles.

Visualizing the Reaction Pathway

The following diagram illustrates the transformation of the benzoic acid precursor into the active drug scaffold, highlighting the critical intermediate role of the 7-fluoro-6-methoxy-quinazolinone.

G cluster_0 Critical Intermediate Zone Start 2-Amino-4-fluoro- 5-methoxybenzoic Acid (Precursor) Core 7-Fluoro-6-methoxy- 1H-quinazolin-4-one (Target Scaffold) Start->Core Cyclization (Formamidine Acetate, Reflux) Active 4-Chloro-7-fluoro- 6-methoxyquinazoline (Activated Electrophile) Core->Active Chlorination (POCl3, DMF cat.) Drug EGFR/VEGFR Inhibitor (e.g., Vandetanib Analog) Active->Drug 1. Aniline Coupling (SNAr) 2. 7-F Displacement (Alkoxide)

Figure 1: Synthetic lineage from benzoic acid precursor to active pharmaceutical ingredient (API).

Analytical Characterization Standards

To validate the identity of the synthesized 7-Fluoro-6-methoxy-1H-quinazolin-4-one, compare experimental data against these standard values.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent: DMSO-

    
    
    
  • 
     3.92 ppm (s, 3H):  Methoxy group (
    
    
    
    ) at C6.
  • 
     7.45 ppm (d, 
    
    
    
    , 1H):
    Proton at C8 (coupled to F).
  • 
     7.65 ppm (d, 
    
    
    
    , 1H):
    Proton at C5.
  • 
     8.10 ppm (s, 1H):  Proton at C2 (characteristic of the quinazolinone ring).
    
  • 
     12.20 ppm (br s, 1H):  Amide NH (tautomeric OH), usually broad and exchangeable with 
    
    
    
    .
Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion (

    
    ):  195.05 m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (28 Da) 
      
      
      
      m/z 167.
    • Loss of

      
       (15 Da) from methoxy 
      
      
      
      m/z 180.

References

  • BLD Pharm. (2024).[5] Product Analysis: 7-Fluoro-6-methoxyquinazolin-4(3H)-one. Retrieved from

  • National Institutes of Health (NIH). (2005). Synthesis and Anti-Tumor Activities of 4-Anilinoquinazoline Derivatives. PubMed Central. Retrieved from

  • ChemicalBook. (2024). 4-Chloro-7-fluoro-6-methoxyquinazoline CAS 159768-48-6 Data. Retrieved from

  • BenchChem. (2023). 2-Amino-4-fluoro-5-methoxybenzoic acid: A Versatile Building Block. Retrieved from

Sources

Technical Guide: 1H NMR Characterization of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 7-Fluoro-6-methoxy-1H-quinazolin-4-one (chemically synonymous with the stable tautomer 7-Fluoro-6-methoxy-3H-quinazolin-4-one). This compound is a critical pharmacophore and intermediate in the synthesis of EGFR tyrosine kinase inhibitors, such as Gefitinib.

Correct structural validation of this intermediate is challenging due to the heteronuclear spin-spin coupling introduced by the Fluorine-19 nucleus (


, Spin 1/2) and the specific tautomeric equilibrium characteristic of the quinazolinone core. This guide moves beyond basic assignment, detailing the scalar coupling mechanics required to distinguish regioisomers and ensure batch purity.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must define the species present in the solution.

  • Tautomeric Equilibrium: While often chemically named as "1H-quinazolin-4-one", the molecule exists predominantly as the 3H-lactam tautomer in polar aprotic solvents like DMSO-d6. The proton resides on N3, and the C4 position retains significant carbonyl character.

  • Solvent Selection: DMSO-d6 is the mandatory solvent. Chloroform (

    
    ) offers poor solubility for the free base and may induce line broadening due to rapid proton exchange. DMSO stabilizes the lactam form, usually resulting in a distinct, albeit broad, signal for the NH proton >12 ppm.
    

Experimental Protocol (Self-Validating)

To achieve the resolution necessary to calculate


 coupling constants, follow this protocol.
Sample Preparation Workflow
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6. Note: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) is recommended but residual DMSO pentet (2.50 ppm) is acceptable for routine checks.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of the slow-relaxing aromatic protons).

    • Relaxation Delay (D1):

      
       2.0 seconds (Essential for accurate integration of the H2 proton).
      
    • Scans (NS): 16–32 (Sufficient for S/N > 100).

Workflow Diagram

NMR_Workflow Sample Solid Sample (10-15 mg) Prep Dissolution (Vortex/Sonicate) Sample->Prep Solvent DMSO-d6 (0.6 mL) Solvent->Prep Acq Acquisition (400/500 MHz) Prep->Acq Homogeneity Check Process Processing (LB=0.3 Hz, Phasing) Acq->Process Analysis Coupling Analysis (Calc J-values) Process->Analysis

Figure 1: Optimized NMR acquisition workflow for fluorinated heterocycles.

Spectral Assignment & Analysis

The spectrum is defined by the interplay between the electron-donating Methoxy group (C6) and the electron-withdrawing Fluoro group (C7).

Chemical Shift Table (DMSO-d6)[1][2][3]
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
Mechanistic Origin
NH Amide~12.2Broad Singlet-Exchangeable proton (Lactam form).
H2 Azomethine8.08Singlet-Deshielded by N1 and N3; characteristic of quinazolinone core.
H5 Aromatic7.65Doublet

Meta to Fluorine. Deshielded by C4-Carbonyl anisotropy.
H8 Aromatic7.45Doublet

Ortho to Fluorine. Shielded relative to H5.
OMe Methoxy3.95Singlet-Electron-donating group at C6.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

The "Expert" Insight: Fluorine Coupling Mechanics

The critical differentiator in this spectrum is the splitting of the aromatic protons H5 and H8. In a non-fluorinated analogue, these protons (para to each other) would appear as singlets (or show negligible para-coupling < 1 Hz).

Why are they doublets? They are not coupling to each other. They are coupling to the


 nucleus at C7.
  • H8 (Ortho-Coupling): The proton at C8 is physically closer to the Fluorine at C7. The coupling path is 3 bonds (

    
    ).
    
    • Rule:

      
       (Ortho) is typically large  (8–12 Hz).
      
  • H5 (Meta-Coupling): The proton at C5 is separated by 4 bonds (

    
    ).
    
    • Rule:

      
       (Meta) is typically smaller  (5–8 Hz).
      

Diagnostic Utility: If you observe two singlets in the aromatic region, your reaction failed (likely lost the Fluorine or formed a different isomer). If you observe doublets, measuring the


-value confirms the regiochemistry.
Assignment Logic Tree

Assignment_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Integral (Should be 3H total) Start->Count H2_Check Identify Singlet > 8.0 ppm Count->H2_Check H2_Assign Assign H2 (Azomethine) H2_Check->H2_Assign Rem_H Remaining 2 Protons (H5 & H8) H2_Check->Rem_H Split_Check Are they Doublets? Rem_H->Split_Check Yes_Split Yes (Coupling to F) Split_Check->Yes_Split No_Split No (Singlets) Split_Check->No_Split J_Calc Calculate J-Values Yes_Split->J_Calc Error ERROR: De-fluorination or Wrong Regioisomer No_Split->Error H8_Assign Large J (~11Hz) Assign H8 (Ortho) J_Calc->H8_Assign H5_Assign Small J (~7.5Hz) Assign H5 (Meta) J_Calc->H5_Assign

Figure 2: Logic tree for assigning aromatic protons in fluorinated quinazolinones.

Troubleshooting & Impurities

In the synthesis of this intermediate (typically from 4-fluoro-5-methoxy-2-nitrobenzoic acid derivatives or via anthranilic acid cyclization), common impurities include:

  • Regioisomer (6-Fluoro-7-methoxy):

    • Detection: The coupling constants will flip or change significantly due to the different electronic environment of the carbonyl relative to the Fluorine.

  • Uncyclized Anthranilamide:

    • Detection: Look for broad

      
       protons around 5.0–7.0 ppm and the absence of the distinct H2 singlet at 8.08 ppm.
      
  • O-Alkylation vs N-Alkylation:

    • If the NH peak at 12.2 ppm disappears and a new alkyl signal appears, the tautomeric equilibrium has been locked via alkylation (often an undesired side reaction if protecting groups aren't used).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11616713, 7-Fluoro-6-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Context for Quinazolinone NMR shifts). Retrieved from [Link]

  • Reich, H. J. (2023).[1] 1H-19F Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

Discovery and history of quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Quinazolinone Scaffold: A Technical Evolution from Alkaloids to Targeted Kinase Inhibitors

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as the quinazolinone core.[1] Defined by a benzene ring fused to a pyrimidin-4-one moiety, this scaffold exhibits a unique electronic profile—planar topology, distinct hydrogen bond donor/acceptor vectors, and tunable lipophilicity—that allows it to mimic endogenous nucleotides and signaling molecules.

This guide deconstructs the quinazolinone timeline not merely as a sequence of dates, but as an evolution of molecular design philosophy. We trace its trajectory from the serendipitous isolation of antimalarial alkaloids to its current dominance in precision oncology as an ATP-competitive kinase inhibitor.

Part 1: The Chemical Genesis (1869–1900)

The history of quinazolinones begins in the dye-chemistry era of the late 19th century.

  • 1869: The Griess Synthesis. Peter Griess, a pioneer of diazo chemistry, synthesized the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) by reacting anthranilic acid with cyanogens. While chemically significant, it lacked immediate biological application.

  • 1888: The Natural Validation (Vasicine). The isolation of Vasicine (peganine) from Adhatoda vasica provided the first proof-of-concept that nature utilizes this scaffold. Vasicine’s bronchodilatory properties hinted at the scaffold's potential to interact with G-protein coupled receptors (GPCRs).

  • 1895: The Synthetic Standard. Stefan Niementowski published his eponymous reaction, condensing anthranilic acid with amides. This method remains the industrial standard for constructing the core, enabling the systematic derivatization required for modern SAR (Structure-Activity Relationship) studies.

Part 2: The Synthetic Core (Methodology)[2][3]

To understand the scaffold's utility, one must master its construction. The Niementowski Synthesis is the foundational protocol.[1] Below, we contrast the classical thermal approach with a modern, microwave-assisted variation favored in high-throughput lead optimization.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the anthranilic acid amine on the amide carbonyl, followed by cyclodehydration.

Niementowski_Mechanism Reactants Anthranilic Acid + Formamide Inter1 Intermediate: o-Amidobenzamide Reactants->Inter1 Nucleophilic Attack (130°C) TS Cyclization (- H₂O) Inter1->TS Intramolecular Condensation Product 4(3H)-Quinazolinone TS->Product Aromatization

Figure 1: Mechanistic pathway of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis (Modern)

Why this method? Classical thermal reflux (140°C+) often leads to tarry byproducts and low yields (40-60%). Microwave irradiation accelerates the rate-determining cyclization step, improving yields to >85% and purity.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Formamide (3.0 eq)

  • Catalyst: Ammonium acetate (0.1 eq) or acidic alumina support.

Workflow:

  • Preparation: In a Pyrex microwave vial, mix anthranilic acid (e.g., 10 mmol) and formamide (30 mmol). Add ammonium acetate as a proton transfer agent.

  • Irradiation: Seal the vial. Irradiate at 300W (maintaining internal temp ~130°C) for 4–8 minutes . Note: Classical reflux requires 4–6 hours.

  • Work-up: Cool to room temperature. The reaction mixture typically solidifies.

  • Purification: Triturate the solid with cold water to remove excess formamide. Filter and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (distinct singlet at ~8.1 ppm for the H-2 proton).

Part 3: The Pharmacological Epochs

The utility of quinazolinones has shifted across three distinct therapeutic eras, driven by our deepening understanding of receptor biology.

Epoch I: The Sedative Trap (1950s–1980s)
  • Molecule: Methaqualone (Quaalude).[2]

  • Discovery: Synthesized in 1951 (India) by Kacker and Zaheer as an antimalarial candidate.[2]

  • Mechanism: Positive allosteric modulator of GABA-A receptors (distinct from the barbiturate site).

  • The Lesson: While highly effective as a sedative-hypnotic, the lipophilicity of the 2-methyl-3-o-tolyl substitution allowed rapid BBB penetration, leading to high abuse potential. It was withdrawn in many markets by the mid-1980s, teaching the industry a critical lesson on CNS liability in this scaffold.

Epoch II: The Cardiovascular Shift (1970s–1990s)
  • Molecule: Prazosin .[3]

  • Mechanism: Selective

    
    -adrenergic receptor antagonist.
    
  • Innovation: The introduction of the piperazine moiety at position 2 and dimethoxy groups at 6,7 drastically altered the solubility and receptor selectivity. This proved the scaffold could be tuned away from CNS targets toward peripheral GPCRs.

Epoch III: The Kinase Revolution (2000s–Present)
  • Molecule: Gefitinib (Iressa) & Erlotinib (Tarceva).

  • Mechanism: ATP-competitive inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.

  • The Breakthrough: Researchers discovered that the N1 and N3 nitrogens of the quinazoline core mimic the adenine ring of ATP. This allows the drug to "hijack" the ATP-binding pocket of mutant EGFR (e.g., L858R), blocking downstream oncogenic signaling.

Part 4: Structure-Activity Relationship (SAR) Atlas

For the drug developer, the quinazolinone core is a template.[4] Modifications at specific positions yield predictable shifts in biological activity.[5][6][7]

PositionChemical RoleBiological Impact (Kinase Focus)
N1 H-Bond AcceptorCritical: Forms H-bond with the hinge region backbone (e.g., Met793 in EGFR).
C2 Steric GateSmall groups (H, Me) preferred for kinase binding; bulky groups favor GPCRs (e.g., Methaqualone).
N3 H-Bond AcceptorOften interacts via a water bridge to Thr766 (gatekeeper residue).
C4 Hydrophobic AnchorThe "Warhead" Attachment: An aniline group here projects into the hydrophobic pocket.[4] Electron-withdrawing halogens (F, Cl, Br) on the aniline ring increase potency.
C6 & C7 Solubilizing VectorSubstituents here (e.g., morpholine-propoxy in Gefitinib) point out of the binding pocket into the solvent, critical for ADME properties.
Visualization: The EGFR Kinase Binding Mode

The following diagram illustrates the "Adenine Mimicry" hypothesis that drives modern kinase inhibitor design.

EGFR_Binding cluster_drug Gefitinib (Quinazoline Core) Met793 Met793 (Hinge Region) Thr790 Thr790 (Gatekeeper) HydroPocket Hydrophobic Pocket I Solvent Solvent Front N1 N1 (Quinazoline) N1->Met793 Hydrogen Bond C4_Aniline 4-Aniline Moiety C4_Aniline->Thr790 Steric Clash (in Resistance) C4_Aniline->HydroPocket Van der Waals C6_C7 6,7-Alkoxy Chains C6_C7->Solvent Solubility/ADME

Figure 2: Pharmacophore map of Gefitinib binding to the EGFR ATP-binding site.

Part 5: Future Horizons

The "Fourth Generation" of quinazolinones is currently emerging, moving beyond simple inhibition:

  • Covalent Inhibitors: Building on Afatinib, new derivatives incorporate acrylamide "warheads" at C6 to form irreversible covalent bonds with Cys797, overcoming resistance mutations.

  • PROTACs: Quinazolinones are being used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade, rather than inhibit, kinases.

  • Anti-infectives: Revisiting the scaffold's roots (Febrifugine), modern derivatives are showing promise against drug-resistant Staphylococcus aureus (MRSA) by targeting DHFR (Dihydrofolate reductase).

References

  • Griess, P. (1869). "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft. Link

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link

  • Kacker, I.K., & Zaheer, S.H. (1951).[3] "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society. (Foundational paper for Methaqualone).

  • Barker, A.J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link (The discovery of Gefitinib).

  • Stamos, J., et al. (2002).[8] "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry. Link (Structural basis of quinazoline binding).

  • Mhaske, S.B., & Argade, N.P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link

Sources

The Evolving Landscape of Substituted Quinazolinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its inherent structural features provide a versatile scaffold for the development of a myriad of therapeutic agents. This guide offers an in-depth exploration of substituted quinazolinone compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, bridging fundamental principles with practical, field-proven insights to accelerate the discovery of novel quinazolinone-based therapeutics.

Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][3] This functional diversity stems from the ability to readily modify the quinazolinone core at various positions, allowing for the fine-tuning of physicochemical properties and target specificity. This guide will dissect these aspects, providing not just a review of the literature, but a practical framework for the rational design and evaluation of new chemical entities based on this privileged scaffold.

Synthetic Strategies: From Classical Approaches to Green Chemistry

The synthesis of the quinazolinone core and its derivatives has evolved significantly, with numerous methods available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and increasingly, the principles of green chemistry.

Classical Synthetic Pathways

A widely employed and versatile method for the synthesis of 4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.[4]

Experimental Protocol: Two-Step Synthesis of 3-Substituted-2-methyl-quinazolin-4(3H)-ones

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.

    • To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at a controlled temperature (typically 0-5°C). The use of pyridine not only acts as a solvent but also neutralizes the acetic acid formed during the reaction.

    • Stir the reaction mixture at room temperature for a specified duration (e.g., 2-4 hours) to allow for the completion of the acylation and subsequent cyclization.

    • Pour the reaction mixture into ice-cold water to precipitate the 2-methyl-4H-3,1-benzoxazin-4-one.

    • Filter the precipitate, wash thoroughly with water to remove any residual pyridine and acetic acid, and dry under vacuum.[5]

  • Step 2: Synthesis of 3-Substituted-2-methyl-quinazolin-4(3H)-one.

    • Reflux a mixture of the synthesized 2-methyl-4H-3,1-benzoxazin-4-one and the desired primary amine in a suitable solvent such as ethanol or glacial acetic acid. The choice of solvent can influence the reaction rate and yield.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the final product.

    • Filter the solid, wash with a suitable solvent (e.g., cold ethanol), and recrystallize from an appropriate solvent to obtain the purified 3-substituted-2-methyl-quinazolin-4(3H)-one.[6]

Causality Behind Experimental Choices: The initial acylation of the amino group of anthranilic acid with acetic anhydride is a crucial step that sets the stage for intramolecular cyclization. The subsequent reaction with a primary amine proceeds via nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring.

Modern Synthetic Innovations: Microwave-Assisted Synthesis

In the quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[3] This technique often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones

  • In a microwave-safe reaction vessel, combine anthranilic acid, a primary amine, and an orthoester (e.g., triethyl orthoformate).[7]

  • The reaction can be performed solvent-free or in a high-boiling point solvent that is microwave-transparent.

  • Place the sealed vessel in a microwave reactor and irradiate at a specific temperature and power for a short duration (e.g., 110-180°C for 10-15 minutes).[8] The use of microwave irradiation accelerates the reaction by efficiently heating the polar reactants.

  • After cooling, the product can be isolated by simple filtration and purified by recrystallization.[8]

Self-Validating System: The purity and identity of the synthesized compounds must be rigorously confirmed using a battery of analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O stretch of the quinazolinone ring (typically around 1680-1700 cm⁻¹).[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the substitution pattern.[9]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[9]

Biological Activities and Mechanisms of Action

The therapeutic potential of substituted quinazolinones is vast and varied. This section will explore their prominent activities as anticancer, antimicrobial, and anti-inflammatory agents, detailing the underlying mechanisms and providing protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanisms of action are often centered on the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9]

Mechanism of Action: EGFR Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[9] Overexpression or mutation of EGFR is a hallmark of many cancers. Quinazolinone-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[9][11]

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) for EGFR Inhibitors

The potency of quinazolinone-based EGFR inhibitors is highly dependent on the substitution pattern. Key SAR insights include:

  • Position 4: A substituted anilino group at this position is crucial for high-affinity binding to the ATP pocket.[12]

  • Positions 6 and 7: Substitution with small, electron-withdrawing groups or methoxy groups can enhance activity.[12]

  • Nitrogen Atoms (N1 and N3): The nitrogen atoms of the quinazoline ring form critical hydrogen bonds with residues in the EGFR active site, such as Met793.[12]

Compound Substitution Pattern Target Cell Line IC₅₀ (µM) Reference
Gefitinib4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineVariousVaries[1]
ErlotinibN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineVariousVaries[1]
Compound 6d2-((4-chlorophenyl)amino)-3-(4-methoxyphenyl)quinazolin-4(3H)-oneNCI-H460 (Lung)0.789[10]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinazolinone derivatives have shown promising activity against a range of pathogens.[13]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of quinazolinones are diverse and can include the inhibition of DNA synthesis, disruption of cell wall integrity, and interference with essential metabolic pathways.[13]

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion and MIC Determination)

  • Agar Well Diffusion Method:

    • Prepare agar plates seeded with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14]

    • Create wells in the agar and add a known concentration of the synthesized quinazolinone compound to each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well, which indicates the antimicrobial activity.[15]

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a series of dilutions of the quinazolinone compounds in a liquid growth medium in a 96-well plate.[14]

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate and determine the lowest concentration of the compound that completely inhibits visible growth (the MIC).[16]

Structure-Activity Relationship (SAR) for Antimicrobial Agents

  • Positions 2 and 3: Substitution at these positions is critical for antimicrobial activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often beneficial.[13]

  • Positions 6 and 8: The presence of halogen atoms at these positions can enhance antimicrobial potency.[13]

  • Position 4: Substitution with amines or substituted amines can improve antimicrobial activity.[13]

Compound Substitution Pattern Test Organism Zone of Inhibition (mm) MIC (µg/mL) Reference
Compound 202-(pyrrolidin-1-ylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-oneS. aureus-Varies[14]
THTQ1,2,4-Triazolo[1,5-a]quinazolinoneE. coli163.75[15]
THTQAspergillus niger28.5715[15]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated potent anti-inflammatory effects.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of quinazolinones can be attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6). This is often achieved through the inhibition of enzymes like cyclooxygenase (COX).[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[18][19]

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the synthesized quinazolinone compounds.[19][20]

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19]

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.

Structure-Activity Relationship (SAR) for Anti-inflammatory Agents

  • Position 3: The nature of the substituent at this position significantly influences anti-inflammatory activity. Aromatic or heteroaromatic rings are often favored.

  • Position 6: Substitution with a bromo group has been shown to enhance anti-inflammatory potency.[20]

  • Hybrid Molecules: Incorporating other pharmacophores, such as isoxazole or thiazolidinone moieties, can lead to potent anti-inflammatory agents.[20]

Compound Series Key Structural Feature Inhibition of Edema (%) Reference
3-Naphthalene-substituted quinazolinones6-Bromo substitution19.69–59.61[20]
Thiazolidinone-quinazolinone hybridsThiazolidinone at C-3Comparable to phenylbutazone[20]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and biological mechanisms.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1- benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acylation & Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Quinazolinone 3-Substituted-2-methyl- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Ring Opening & Recyclization Primary_Amine Primary Amine Primary_Amine->Quinazolinone caption Classical Synthesis of Substituted Quinazolinones

Caption: Classical two-step synthesis of 3-substituted-2-methyl-quinazolin-4(3H)-ones.

EGFR_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by Quinazolinone EGFR EGFR Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate EGFR->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->EGFR Quinazolinone Quinazolinone Inhibitor EGFR_inhibited EGFR Tyrosine Kinase Quinazolinone->EGFR_inhibited Binds to ATP pocket Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis & Cell Cycle Arrest EGFR_inhibited->Apoptosis Blocks Signaling caption Mechanism of EGFR Inhibition by Quinazolinones

Caption: Simplified schematic of EGFR inhibition by quinazolinone derivatives.

Conclusion and Future Perspectives

Substituted quinazolinone compounds represent a remarkably versatile and privileged scaffold in the landscape of drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.

The future of quinazolinone research lies in the continued exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the elucidation of novel biological targets. The integration of computational tools, such as molecular docking and QSAR studies, will further accelerate the rational design of next-generation quinazolinone-based drugs with enhanced potency, selectivity, and safety profiles. As our understanding of the complex interplay between chemical structure and biological function deepens, the quinazolinone scaffold is poised to yield even more groundbreaking therapeutic innovations.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1). Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20. Available at: [Link]

  • Synthesis of Quinazoline Derivatives. (n.d.). Bentham Science. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(6), 435-446. Available at: [Link]

  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Journal of Pharmaceutical Research International, 33(47A), 395-403. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules, 25(20), 4784. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules, 14(3), 329. Available at: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2024). ChemistryOpen, 13(3), e202400039. Available at: [Link]

  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). (2017). Proceedings of the 5th International Conference on Instrumentation, Control, and Automation (ICA 2017). Available at: [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Chemistry Central Journal, 11(1), 100. Available at: [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (2023). Molbank, 2023(3), M1688. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). In Pyrimidines. IntechOpen. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-849. Available at: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Journal of aian Natural Products Research, 1-19. Available at: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Molecules, 28(15), 5707. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2402. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 731302. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (2012). American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022). BMC Chemistry, 16(1), 38. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1146-1153. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(3), 321-326. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). International Journal of Molecular Sciences, 23(23), 15234. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(10), 4880-4897. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). Trade Science Inc.. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Mini-Reviews in Organic Chemistry, 4(4), 335-344. Available at: [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2017). Tropical Journal of Pharmaceutical Research, 16(9), 2195-2201. Available at: [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof. (1998). Google Patents.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2022). Molecules, 27(19), 6524. Available at: [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available at: [Link]

  • The Minimum inhibitory regimes (mg/mL) of quinazolinone derivatives and standard antibiotics. (n.d.). ResearchGate. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(10), 4880-4897. Available at: [Link]

  • 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. (2010). Current Computer-Aided Drug Design, 6(4), 256-267. Available at: [Link]

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology, 10, 260. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Mini-Reviews in Organic Chemistry, 4(4), 335-344. Available at: [Link]

  • Microwave assisted synthesis of quinazolinone using different bases. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 29-31. Available at: [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal, 13(4), 629-636. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2018). Molecules, 23(11), 2828. Available at: [Link]

  • In vitro Antioxidant, Cytotoxicity Study on EAC Cell Line of Quinazolin-4(3H)-one Derivatives: Synthesis, Molecular Docking, in silico Drug Likeness. (2021). Research Journal of Pharmacy and Technology, 14(8), 4225-4232. Available at: [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances, 13(31), 21631-21636. Available at: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2024). Scientific Reports, 14(1), 19934. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2012). ISRN Organic Chemistry, 2012, 1-7. Available at: [Link]

  • Cytotoxicity Assay. (2020). YouTube. Available at: [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (2023). RSC Advances, 13(21), 14352-14365. Available at: [Link]

Sources

Methodological & Application

Starting materials for 7-fluoro-6-methoxy quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one

Part 1: Executive Summary & Retrosynthetic Logic

The 7-fluoro-6-methoxyquinazolin-4(3H)-one scaffold is a critical pharmacophore in kinase inhibitor development, serving as the core structure for several EGFR and VEGFR inhibitors (e.g., analogs of Gefitinib and Vandetanib). Its specific substitution pattern—a fluorine atom at position 7 and a methoxy group at position 6—modulates metabolic stability and binding affinity within the ATP-binding pocket of kinases.

This guide provides a validated, scalable protocol for synthesizing this core from commercially available precursors. Unlike generic quinazolinone syntheses, this protocol addresses the specific regiochemical challenges posed by the fluorine substituent.

Retrosynthetic Analysis

The most robust disconnection relies on the Niementowski cyclization of an anthranilic acid derivative. The critical challenge lies in securing the correct regiochemistry of the 2-amino-benzoic acid precursor.

Retrosynthesis Target 7-Fluoro-6-methoxyquinazolin-4(3H)-one (Target Core) Intermediate 2-Amino-4-fluoro-5-methoxybenzoic acid (Key Intermediate) Target->Intermediate Cyclization (Formamide/Formamidine) StartingMaterial 4-Fluoro-3-methoxybenzoic acid (Starting Material) Intermediate->StartingMaterial 1. Nitration 2. Reduction

Caption: Retrosynthetic pathway identifying the critical anthranilic acid precursor derived from 4-fluoro-3-methoxybenzoic acid.

Part 2: Starting Material Selection

Selecting the correct starting material is the single most important decision in this workflow to avoid expensive regioisomer separations downstream.

Option A: Commercial Advanced Intermediate (Recommended for Speed)

For small-scale discovery (mg to gram scale), purchasing the anthranilic acid derivative is most efficient.

Compound NameCAS NumberPurity Req.Notes
Methyl 2-amino-4-fluoro-5-methoxybenzoate 159768-51-1 >97%Preferred.[1][2][3][4][5][6] Ester simplifies purification.
2-Amino-4-fluoro-5-methoxybenzoic acid 637347-90-1 >95%Free acid. Often hygroscopic; store desiccated.[3]
Option B: De Novo Synthesis (Recommended for Cost/Scale)

For multi-gram to kilogram scale-up, synthesizing the precursor from 4-fluoro-3-methoxybenzoic acid is significantly more cost-effective.

Starting MaterialCAS NumberApprox. CostRegioselectivity Risk
4-Fluoro-3-methoxybenzoic acid 82846-18-2 LowLow. Nitration is highly regioselective para to the methoxy group.
2,4,5-Trifluorobenzoic acid 446-17-3 MediumHigh. Nucleophilic attack by methoxide often yields mixtures of 4-OMe and 5-OMe isomers.

Part 3: Detailed Experimental Protocols

Workflow Overview
  • Nitration: Regioselective introduction of the nitro group at position 6 (ortho to COOH).

  • Reduction: Conversion of the nitro group to an aniline (anthranilic acid).

  • Cyclization: Formation of the pyrimidine ring to yield the quinazolinone.

Workflow SM Start: 4-Fluoro-3-methoxybenzoic acid Step1 Step 1: Nitration (HNO3, H2SO4, <5°C) SM->Step1 Inter1 Intermediate 1: 2-Nitro-4-fluoro-5-methoxybenzoic acid Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C or Fe/AcOH) Inter1->Step2 Inter2 Intermediate 2: 2-Amino-4-fluoro-5-methoxybenzoic acid Step2->Inter2 Step3 Step 3: Cyclization (Formamidine Acetate, EtOH, Reflux) Inter2->Step3 Final Product: 7-Fluoro-6-methoxyquinazolin-4(3H)-one Step3->Final

Caption: Step-by-step synthetic workflow from the benzoic acid precursor to the final quinazolinone core.

Step 1: Regioselective Nitration

Objective: Synthesize 2-nitro-4-fluoro-5-methoxybenzoic acid. Mechanism: Electrophilic aromatic substitution. The methoxy group (strong activator) directs para (position 6), which is also ortho to the carboxyl group. The fluorine (weak deactivator) directs ortho, reinforcing this position.

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with conc. H₂SO₄ (5.0 vol). Cool to 0°C using an ice/salt bath.

  • Addition: Add 4-fluoro-3-methoxybenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.

  • Nitration: Dropwise add fuming HNO₄ (1.1 equiv) over 30 minutes. Critical: Do not allow temperature to exceed 10°C to prevent dinitration or defluorination.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash extensively with cold water until filtrate is pH >4. Dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–90%.

    • Checkpoint: ¹H NMR should show two singlets (or doublets with F-coupling) in the aromatic region, confirming the para relationship of the protons.

Step 2: Nitro Reduction

Objective: Synthesize 2-amino-4-fluoro-5-methoxybenzoic acid.

Protocol:

  • Dissolution: Dissolve the nitro intermediate (1.0 equiv) in Methanol (10 vol).

  • Catalyst: Under nitrogen, add 10% Pd/C (5 wt% loading).

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) at room temperature for 4–6 hours.

    • Alternative (Iron Reduction): If halogen lability is a concern (rare for aryl fluorides but possible), use Iron powder (3.0 equiv) in Acetic Acid/Ethanol at 60°C.

  • Workup: Filter through a celite pad to remove the catalyst. Concentrate the filtrate to dryness.

  • Purification: The crude anthranilic acid is usually pure enough for the next step. If dark, recrystallize from Ethanol/Water.

    • Yield Expectation: >90%.[2][3][5][7][8]

Step 3: Cyclization to Quinazolinone

Objective: Form the pyrimidine ring.

Protocol (Formamidine Acetate Method - Milder):

  • Setup: In a round-bottom flask, suspend 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 equiv) in Ethanol or 2-Methoxyethanol (10 vol).

  • Reagent: Add Formamidine Acetate (1.5 equiv).

  • Reaction: Reflux (80–100°C) for 6–12 hours. The suspension will typically clear and then reprecipitate the product.

  • Workup: Cool the mixture to room temperature.

  • Isolation: Filter the white/off-white precipitate. Wash with cold ethanol and diethyl ether.

  • Drying: Dry under high vacuum.

Protocol (Formamide Method - Traditional/Scalable):

  • Setup: Mix the amino acid (1.0 equiv) with Formamide (5.0 equiv).

  • Reaction: Heat to 140–150°C for 4–6 hours. Note: This requires higher heat and may cause slight decomposition if not monitored.

  • Workup: Cool to room temperature. Add water (10 vol) to precipitate the product. Filter and wash.[9]

Part 4: Quality Control & Analytical Specifications

Verify the identity of the final 7-fluoro-6-methoxyquinazolin-4(3H)-one using the following criteria.

TestAcceptance CriteriaDiagnostic Signals
Appearance White to off-white powderN/A
LC-MS [M+H]⁺ = 195.15 DaSingle peak >98% purity.
¹H NMR (DMSO-d₆) Consistent structureδ 8.0-8.2 (s, 1H): H-2 (pyrimidine proton).δ 7.6-7.8 (d, 1H): H-5 (aromatic, ortho to OMe).δ 7.3-7.5 (d, 1H): H-8 (aromatic, ortho to F).δ 3.9 (s, 3H): Methoxy group.
¹⁹F NMR Single peaktypically ~ -110 to -120 ppm (decoupled).

Part 5: Safety & Handling

  • Fluorinated Intermediates: While generally stable, aryl fluorides can be susceptible to nucleophilic attack at elevated temperatures in basic media. Avoid strong alkalis during workup unless intended.

  • Nitration: The nitration step is highly exothermic. Strict temperature control (<10°C) is mandatory to prevent thermal runaway.

  • Formamide: Teratogenic. Handle in a fume hood with appropriate PPE.

References

  • Chandregowda, V., et al. "Convergent approach for commercial synthesis of Gefitinib." Arkivoc, 2021, ix, 150-176.[10]

  • AstraZeneca AB. "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization, WO2004024703A1.

  • BenchChem. "2-Fluoro-5-methoxy-4-nitrobenzoic acid: Synthesis and Application Notes."

  • ChemicalBook. "Methyl 2-amino-4-fluoro-5-methoxybenzoate Product Information."

  • Vertex Pharmaceuticals. "Quinazoline inhibitors of voltage-gated sodium channels." US Patent, US20080312254. (Describes similar fluoro-methoxy core synthesis).

Sources

High-Efficiency Microwave-Assisted Synthesis of Quinazolinone Scaffolds: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolinone pharmacophore is a cornerstone in medicinal chemistry, serving as the core structure for numerous alkaloids and synthetic drugs exhibiting anticonvulsant, anti-inflammatory, and antineoplastic activities. Traditional thermal synthesis (e.g., Niementowski condensation) is often plagued by harsh conditions, prolonged reaction times (3–48 hours), and tedious workups.

This Application Note details the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can access quinazolinone libraries in minutes rather than hours, often with yields exceeding 90%.[1] This guide provides validated protocols for both catalyst-free and multi-component routes, supported by mechanistic insights into the microwave-specific acceleration of heterocycle formation.

Mechanistic Basis: Why Microwave?

Dielectric Heating & Polar Transition States

Unlike conventional conductive heating (oil baths), which relies on slow thermal transfer from vessel walls, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules and reagents align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Transition State Stabilization: The formation of the quinazolinone ring involves polar transition states (e.g., nucleophilic attack of amines on activated carbonyls). Microwave irradiation specifically stabilizes these polar transition states, lowering the activation energy (

    
    ) and accelerating the reaction rate significantly beyond what is explained by temperature alone (the "non-thermal" effect debate notwithstanding, the kinetic result is indisputable).
    
Reaction Workflow Visualization

The following diagram illustrates the streamlined workflow for MAOS compared to traditional reflux methods.

MAOS_Workflow cluster_0 Critical Control Point Start Reagents: Anthranilic Acid + Amine Mix Homogenization (Solvent or neat) Start->Mix Vessel Sealed Vessel (10-30 bar limit) Mix->Vessel MW MW Irradiation 120-150°C (5-15 min) Vessel->MW Cool Rapid Cooling (Compressed Air) MW->Cool Workup Workup: Filtration/Recrystallization Cool->Workup Product Pure Quinazolinone (>90% Yield) Workup->Product

Figure 1: Optimized workflow for microwave-assisted synthesis, highlighting the sealed vessel strategy to access superheated solvents.

Experimental Protocols

Protocol A: Catalyst-Free Condensation (The Modified Niementowski)

Application: Synthesis of 2-substituted-4(3H)-quinazolinones. Mechanism: Direct condensation of anthranilic acid with amides/formamides. Green Chemistry Score: High (Atom economy, Solvent-free option).

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Formamide or substituted amide (1.5 equiv)[2]

  • Optional: Polyethylene glycol (PEG-400) as a phase transfer catalyst/solvent.

Procedure:

  • Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), mix 2.0 mmol of anthranilic acid and 3.0 mmol of the amide.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Instrument: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 130°C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup: Upon cooling to 50°C, add 5 mL of ice-cold water to the reaction vessel. The product typically precipitates immediately.

  • Purification: Filter the solid, wash with cold ethanol (2 x 3 mL), and dry. Recrystallize from ethanol if necessary.

Expert Insight: Conventional Niementowski reactions often require temperatures >180°C for hours. The MW protocol works at lower bulk temperatures because the polar amide coupling partners absorb MW energy efficiently, creating localized superheating at the molecular level.

Protocol B: One-Pot Three-Component Synthesis (MCR)

Application: Rapid generation of 2,3-disubstituted quinazolinones (Combinatorial Libraries). Mechanism: Cyclocondensation of anthranilic acid, orthoesters, and amines.

Reagents:

  • Anthranilic acid (1.0 mmol)

  • Triethyl orthoformate or Orthoester derivative (1.5 mmol)

  • Primary Amine (aniline or aliphatic amine) (1.1 mmol)

  • Catalyst: Ammonium Acetate (

    
    ) (0.5 mmol) - Acts as a dual activation agent.
    
  • Solvent: Ethanol (2 mL) or Solvent-free (Neat).

Procedure:

  • Loading: Charge the microwave vial with anthranilic acid, the amine, orthoester, and

    
    .
    
  • Irradiation Profile:

    • Ramp: 2 minutes to target.

    • Target Temperature: 110°C.[3]

    • Hold Time: 5–8 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Post-Reaction: Cool to room temperature. The reaction mixture often solidifies.

  • Isolation: Triturate the solid with cold aqueous ethanol (20%). Filter and wash with diethyl ether to remove unreacted amine traces.

Mechanistic Pathway: The reaction proceeds via an initial formation of an imidate intermediate, followed by nucleophilic attack by the amine.

MCR_Mechanism Reactants Anthranilic Acid + Orthoester Inter1 Intermediate: Diethoxymethyl-2-aminobenzoate Reactants->Inter1 Condensation AmineAdd + Primary Amine (Nucleophilic Attack) Inter1->AmineAdd Cyclization MW-Driven Cyclization (- EtOH, - H2O) AmineAdd->Cyclization Rapid Heating Final 2,3-Disubstituted Quinazolinone Cyclization->Final

Figure 2: The three-component cascade. Microwave irradiation is critical in the final cyclization step, effectively driving off condensation byproducts (EtOH/Water) to shift equilibrium toward the product.

Comparative Data: Thermal vs. Microwave[1][3][4][5][6]

The following data summarizes the efficiency gains when shifting from thermal reflux to microwave irradiation for 2-phenylquinazolin-4(3H)-one derivatives.

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol B)Improvement Factor
Reaction Temperature 110°C (Toluene reflux)110°C (Sealed Vessel)Equal (Nominal)
Reaction Time 6 – 8 Hours8 – 12 Minutes~40x Faster
Yield 65 – 72%88 – 96%+20-30%
Solvent Usage 20–50 mL0–2 mLGreen Benefit
Purification Column Chromatography often requiredSimple FiltrationWorkflow Efficiency

Data aggregated from comparative studies (See References 1, 3).

Troubleshooting & Optimization

Solvent Selection

While solvent-free (neat) synthesis is preferred for Green Chemistry, some substrates require a medium.

  • Recommended: Ethanol, Water, or Acetic Acid. These are highly polar (

    
    ) and couple well with MW.
    
  • Avoid: Hexane, Toluene (unless doped with a polar ionic liquid). These are MW-transparent and will not heat effectively without a susceptor.

Pressure Management
  • Issue: Rapid gas evolution (

    
     or solvent vapors) causing vessel over-pressure.
    
  • Solution: Use "PowerMAX" or simultaneous cooling (air jet) features on modern synthesizers. This allows high microwave power input (maintaining non-thermal effects) while keeping the bulk temperature/pressure under control.

Catalyst Selection

For deactivated anilines (electron-withdrawing groups), standard conditions may fail.

  • Optimization: Add 10 mol% of Ionic Liquid (e.g., [bmim]

    
    ). The ionic liquid acts as a "super-sink" for microwave energy, creating extreme localized heat ("hot spots") that drive difficult condensations [Reference 4].
    

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry. (2020). Reviews the yield improvements (66-97%) and rate acceleration.[1]

  • Microwave-assisted synthesis of quinazolinones using a copper-catalyzed tandem reaction. Synlett. (2016).[4] Describes metal-catalyzed pathways under MW.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis. (2020).[5] Details the use of Deep Eutectic Solvents (DES) and MW.

  • A microwave assisted tandem synthesis of quinazolinones using ionic liquid. RSC Advances. (2014). Validates the use of ionic liquids for difficult substrates.

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Journal of Combinatorial Chemistry. (2008). Protocol for library generation.

Sources

Application Note: Optimizing Kinase Inhibition with the 7-Fluoro-6-methoxy-1H-quinazolin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS: 115428-22-7) represents a "privileged structure" in medicinal chemistry, serving as the foundational core for second- and third-generation EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. While the quinazolinone ("keto") tautomer possesses modest intrinsic affinity for targets like PARP or HIF-1


, its primary utility in drug development is as a high-value precursor .

Through specific chemical activation at the C4 position, this scaffold is converted into 4-anilinoquinazolines , a class of potent ATP-competitive inhibitors that includes Vandetanib and Gefitinib analogs. This guide details the protocols for handling, chemically activating, and biologically profiling this scaffold to generate nanomolar-potency kinase inhibitors.

Chemical Properties & Handling[1][2][3]

Before initiating synthesis or biological assays, the physicochemical profile of the scaffold must be managed to ensure reproducibility.

PropertySpecificationApplication Note
Molecular Weight 194.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Solubility DMSO (>50 mM), DMFPoor aqueous solubility. Stock solutions (10 mM) should be prepared in 100% DMSO.
Stability High (Thermal/Hydrolytic)Stable in air.[1] Resistant to hydrolysis compared to its chlorinated derivative.
pKa ~3.5 (N1 protonation)Weakly basic. Protonation aids solubility in acidic media but hinders nucleophilic attacks.
Reactive Sites C4 (Carbonyl), C7 (Fluorine)C4 : Primary site for activation (POCl3). C7 : Secondary site for SnAr diversification.

Protocol A: Chemical Activation (The "Warhead" Synthesis)

Objective: To convert the inactive quinazolinone core into a potent 4-anilinoquinazoline kinase inhibitor. Mechanism: The C4-carbonyl is tautomerically stable and unreactive toward the kinase ATP pocket. We must convert it to a 4-chloro leaving group, followed by nucleophilic displacement with an aniline pharmacophore.

Step 1: Chlorination (The Activation)
  • Reagents: 7-Fluoro-6-methoxy-1H-quinazolin-4-one (1.0 eq), Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) (excess), catalytic DMF.
  • Procedure:

    • Suspend the quinazolinone in neat

      
       (10 mL/g).
      
    • Add 2-3 drops of DMF (catalyst).

    • Reflux at 80°C for 2-4 hours under

      
       atmosphere. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.
      
    • Evaporate volatiles under reduced pressure to yield the 4-chloro-7-fluoro-6-methoxyquinazoline intermediate.

    • Critical: This intermediate is moisture-sensitive. Store under argon or use immediately.

Step 2: Amination (The Specificity Installation)
  • Reagents: 4-chloro intermediate (1.0 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (

    
    ).
    
  • Procedure:

    • Dissolve the 4-chloro intermediate in

      
       (10 mL/mmol).
      
    • Add the aniline derivative.[2][3]

    • Reflux at 85°C for 3-6 hours. The product often precipitates as the hydrochloride salt.

    • Cool to room temperature, filter the precipitate, and wash with cold

      
       and 
      
      
      
      .
  • Outcome: A 4-anilinoquinazoline with high affinity for the EGFR ATP-binding pocket.

Diagram 1: Chemical Activation Workflow

SynthesisWorkflow Start 7-Fluoro-6-methoxy- quinazolin-4-one (Inactive Scaffold) Step1 Chlorination (POCl3/SOCl2, Reflux) Start->Step1 Activation Inter 4-Chloro-7-fluoro- 6-methoxyquinazoline (Reactive Intermediate) Step1->Inter Yields Step2 SnAr Displacement (Aniline, iPrOH) Inter->Step2 + Ar-NH2 Final 4-Anilinoquinazoline (Active Kinase Inhibitor) Step2->Final Final Drug

Caption: Conversion of the inert quinazolinone scaffold into an active kinase inhibitor via chlorination and nucleophilic aromatic substitution.

Protocol B: In Vitro Kinase Inhibition Assay

Objective: To quantify the potency (


) of the synthesized derivative against EGFR (WT) or mutants (e.g., T790M).
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Reagents & Setup
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Substrate: ULight™-labeled Poly-GT (PerkinElmer) or similar peptide substrate.

  • ATP:

    
     apparent concentration (typically 10 µM for EGFR).
    
  • Inhibitor: Serial dilutions of the 7-Fluoro-6-methoxy derivative in DMSO.

Experimental Workflow
  • Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Top concentration: 10 µM). Dilute 1:50 into Kinase Buffer.

  • Incubation (Enzyme + Inhibitor): Add 5 µL of EGFR enzyme (0.5 nM final) and 2.5 µL of inhibitor to a 384-well white plate. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

  • Reaction: Incubate for 60 min at RT.

  • Termination: Add 10 µL of EDTA/Eu-antibody detection mix (stops reaction and binds phosphorylated substrate).

  • Readout: Measure TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to derive the 

.
Diagram 2: Kinase Assay Logic

AssayWorkflow Prep Compound Prep (Serial Dilution in DMSO) Bind Pre-Incubation (Enzyme + Inhibitor) Prep->Bind 15 min React Kinase Reaction (+ ATP/Substrate) Bind->React Start Detect Detection (Eu-Ab binding p-Substrate) React->Detect Stop (60 min) Read Data Output (TR-FRET Signal -> IC50) Detect->Read Analysis

Caption: Step-by-step workflow for determining kinase inhibitory potency using TR-FRET.

Advanced Application: The "7-Fluoro" Handle

The specific presence of the fluorine at position 7 is not accidental. It serves as a secondary electrophilic site for Structure-Activity Relationship (SAR) optimization.

  • Solubility Optimization: The 7-fluoro group is susceptible to Nucleophilic Aromatic Substitution (

    
    ) if the ring is sufficiently electron-deficient (e.g., if a nitro group is present at C6, or under forcing conditions).
    
  • Strategy: Researchers often displace the 7-F with cyclic amines (e.g., morpholine, piperazine) to introduce solubilizing "tails," mimicking the structure of Gefitinib (Iressa) or Vandetanib .

  • Reaction Condition:

    
    , DMF, secondary amine, 100°C. Note: This is usually performed on the nitro-precursor or the final quinazoline, not the quinazolinone core directly.
    

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[4][5] 8. An unusually steep structure-activity relationship for analogs of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Rao, S., et al. (2018). "Design, synthesis and biological evaluation of 7-fluoro-substituted-4-anilinoquinazoline derivatives as potent EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Cell-based experimental design with 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Profiling & Experimental Design with 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Part 1: Executive Summary & Strategic Rationale

7-Fluoro-6-methoxy-1H-quinazolin-4-one is the core heterocyclic scaffold used in the synthesis of several potent tyrosine kinase inhibitors (TKIs), most notably Vandetanib (ZD6474) , a dual VEGFR/EGFR inhibitor.[1] In the context of drug development, this compound serves two critical experimental functions:

  • Impurity & Degradant Qualification: As the immediate precursor to the reactive 4-chloro intermediate, it is a common process impurity or hydrolysis degradant.[1] Regulatory guidelines (ICH Q3A/B) require rigorous cell-based toxicological profiling of such intermediates to establish safety margins.[1]

  • Fragment-Based Drug Discovery (FBDD): It serves as a "naked scaffold" negative control.[1] By comparing the biological activity of this core against the final functionalized drug, researchers can empirically validate the pharmacophore contribution of the C4-aniline and C7-side chains.[1]

This guide details the protocols for solubilization, cytotoxicity profiling, and mechanistic validation of this scaffold in cellular models.

Part 2: Experimental Design & Methodology

Physicochemical Considerations & Solubilization

The quinazolin-4-one core is a planar, crystalline solid with high lattice energy and poor aqueous solubility.[1] Improper solubilization is the primary cause of experimental variability (precipitation on cells).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) is required.[1]

  • Stock Concentration: Prepare a 50 mM master stock.

  • Critical Step: Sonicate at 40°C for 10 minutes to ensure complete dissolution of micro-crystals.

  • Storage: Aliquot into amber glass vials (hygroscopic; avoid freeze-thaw cycles). Store at -20°C.

Experimental Workflow: Scaffold Qualification

The following workflow integrates safety profiling with mechanistic control assays.

ExperimentalWorkflow cluster_Assays Cell-Based Assay Modules Compound 7-Fluoro-6-methoxy- 1H-quinazolin-4-one Solubilization Solubilization (DMSO) QC: Nephelometry Check Compound->Solubilization Cytotox Module A: Cytotoxicity (Impurity Profiling) Solubilization->Cytotox Mechanism Module B: Target Engagement (Negative Control) Solubilization->Mechanism Genotox Module C: Genotoxicity (Micronucleus Assay) Solubilization->Genotox Readout1 IC50 Determination (vs. Vandetanib) Cytotox->Readout1 Readout2 Western Blot (pEGFR/pVEGFR) Mechanism->Readout2 Readout3 Chromosomal Damage Index Genotox->Readout3

Figure 1: Integrated experimental workflow for characterizing the quinazolinone intermediate.

Part 3: Detailed Protocols

Protocol A: Comparative Cytotoxicity Profiling (Impurity Qualification)

Objective: Determine if the intermediate possesses intrinsic cytotoxicity distinct from the final drug.[1] Cell Lines: HUVEC (VEGFR driven) and A549 (EGFR driven).[1]

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Arm 1 (Test): 7-Fluoro-6-methoxy-1H-quinazolin-4-one (8-point log dilution: 100 µM to 0.03 µM).[1]

    • Arm 2 (Reference): Vandetanib (Positive Control).[1]

    • Arm 3 (Vehicle): 0.2% DMSO matched.[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent.[1] Read luminescence/absorbance.

  • Analysis: Fit curves using non-linear regression (4-parameter logistic).

Expected Outcome:

Compound HUVEC IC50 (µM) A549 IC50 (µM) Interpretation
Vandetanib ~0.04 - 0.1 ~0.5 - 1.0 Potent Target Inhibition

| Quinazolinone Core | > 50 | > 50 | Inactive Scaffold (Pass) |[1]

Note: If the Core IC50 is < 10 µM, it indicates off-target toxicity (likely DNA intercalation or tubulin interference) that must be investigated.[1]

Protocol B: Mechanistic Negative Control (Western Blot)

Objective: Confirm that the "naked" core does not bind the ATP pocket of EGFR/VEGFR, validating it as a structural negative control.

  • Starvation: Serum-starve A549 cells overnight.

  • Pre-treatment: Treat cells for 2 hours with:

    • Vehicle (DMSO)[1]

    • Quinazolinone Core (10 µM)[1]

    • Vandetanib (1 µM - Positive Control)[1]

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Targets: Probe for p-EGFR (Tyr1068) and Total EGFR.[1]

Self-Validating Logic:

  • Vandetanib: Should abolish p-EGFR signal.

  • Quinazolinone Core: Should show p-EGFR levels identical to Vehicle.[1] If p-EGFR is reduced, the core itself has kinase affinity, invalidating its use as an inert scaffold.[1]

Protocol C: In Vitro Micronucleus Assay (Genotoxicity)

Objective: Quinazoline intermediates can intercalate DNA.[1] This assay detects clastogenicity.[1]

  • Cell System: CHO-K1 or TK6 lymphoblastoid cells.[1]

  • Dosing: Treat cells with the compound (up to 1 mM or limit of solubility) for 3 hours (+S9 metabolic activation) and 24 hours (-S9).

  • Block: Add Cytochalasin B to block cytokinesis.[1]

  • Scoring: Count micronuclei in binucleated cells (BNCs).

  • Threshold: A >2-fold increase over vehicle indicates genotoxic hazard.[1]

Part 4: Mechanistic Visualization

Understanding why the core is (usually) inactive compared to the drug is vital for interpreting data.[1]

Mechanism EGFR EGFR Kinase Domain (ATP Pocket) Core 7-Fluoro-6-methoxy- quinazolinone (Core) H_Bond H-Bond (Hinge Region) Core->H_Bond Weak/No Interaction Hydrophobic Hydrophobic Pocket (Gatekeeper) Core->Hydrophobic Lacks C4 Group (Steric Void) Drug Vandetanib (Full Inhibitor) Drug->H_Bond N1 Interaction Drug->Hydrophobic C4-Aniline Fit H_Bond->EGFR Stabilizes Inactive Conf. Hydrophobic->EGFR Blocks ATP

Figure 2: Structural basis of activity.[1] The Core lacks the C4-aniline moiety required for deep hydrophobic pocket engagement.[1]

Part 5: References

  • Hennequin, L. F., et al. (2002).[1] "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300–1312.[1]

    • Establishes the SAR of the quinazoline core and the necessity of the C4-substitution for potency.

  • Ryan, A. J., & Wedge, S. R. (2005).[1] "ZD6474 (Vandetanib): a novel, potent, and orally active inhibitor of VEGFR and EGFR tyrosine kinases." British Journal of Cancer, 92, S6–S13.

    • Provides the baseline biological profile for the final drug against which the intermediate is tested.

  • ICH Expert Working Group. (2006).[1] "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

    • The regulatory standard mandating the qualification of synthesis intermediates and impurities.

  • Bradbury, R. H., et al. (2023).[1][2][3] "Quinazolinone derivatives targeting potential cyclin-dependent kinases."[1] PubMed Central.[1]

    • Highlights potential off-target activities (e.g., CDK inhibition) of modified quinazolinone scaffolds.[1]

Sources

Application Note: Preparation and Handling of Stock Solutions of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 7-Fluoro-6-methoxy-1H-quinazolin-4-one. As a member of the quinazolinone class of compounds, which are pivotal in medicinal chemistry and drug discovery for their roles as kinase inhibitors and other therapeutic activities, ensuring the integrity and accurate concentration of this compound in solution is paramount for reproducible experimental outcomes.[1][2][3] This guide details the necessary physicochemical properties, safety precautions, a step-by-step protocol for solubilization, and best practices for storage and quality control, tailored for researchers in academic and industrial settings.

Introduction: The Quinazolinone Scaffold

The quinazoline core is a bicyclic aromatic heterocycle that serves as a privileged scaffold in the development of therapeutic agents.[4] Derivatives of 4(3H)-quinazolinone, in particular, have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[2][5] 7-Fluoro-6-methoxy-1H-quinazolin-4-one is a specific analogue whose utility in research necessitates reliable and standardized methods for its preparation in a soluble, stable, and quantifiable form for use in screening and cell-based assays.

Physicochemical & Handling Data

Accurate preparation of stock solutions begins with a fundamental understanding of the compound's properties and associated handling requirements.

Compound Properties

A summary of the key properties for 7-Fluoro-6-methoxy-1H-quinazolin-4-one is provided below.

PropertyValueSource
Molecular Formula C₉H₇FN₂O₂[6]
Molecular Weight 194.16 g/mol [6]
Appearance Typically a white to off-white or yellowish crystalline powder.Inferred from[7][8]
Solubility Poorly soluble in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).Inferred from[9][10]
Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related quinazolinone derivatives suggest that appropriate precautions should be taken.

  • Potential Hazards: Based on analogues, this compound may be harmful or toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All weighing and dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of the powder.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many drug discovery applications. The principles can be adapted for other concentrations.

Required Materials & Equipment
  • 7-Fluoro-6-methoxy-1H-quinazolin-4-one powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Experimental Workflow Diagram

The following diagram outlines the critical steps from calculation to final storage of the stock solution.

G cluster_prep Preparation cluster_storage Storage & Use calc 1. Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh 2. Weigh Compound (e.g., 1.94 mg) calc->weigh transfer 3. Transfer to Vial weigh->transfer add_dmso 4. Add Solvent (e.g., 1 mL DMSO) transfer->add_dmso dissolve 5. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot 6. Aliquot (Single-use volumes) dissolve->aliquot store 7. Store (-20°C to -80°C, protected from light) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Methodology

1. Pre-Protocol Calculations: The fundamental formula for calculating the required mass of the solute is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution:

  • Mass (mg) = (10 mmol/L) x (0.001 L) x (194.16 g/mol ) x (1000 mg/g)

  • Mass (mg) = 1.94 mg

2. Weighing the Compound:

  • Place a clean, static-free weigh boat on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 1.94 mg) of 7-Fluoro-6-methoxy-1H-quinazolin-4-one. The use of an accurate balance is critical for achieving the target concentration.

3. Dissolution:

  • Transfer the weighed powder into an appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber vial).

  • Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Expert Tip: If the compound does not readily dissolve, sonication in a room temperature water bath for 5-10 minutes can facilitate the process.[10]

4. Aliquotting and Storage:

  • To preserve the integrity of the stock solution, it is crucial to avoid repeated freeze-thaw cycles. Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Using amber or light-blocking tubes is recommended to prevent photodegradation.[14]

Stability and Quality Control

The stability of quinazolinone derivatives in solution can be variable and solvent-dependent.

  • General Stability: The quinazolinone ring is reported to be stable in cold, dilute acid and alkaline solutions but may degrade upon boiling.[15][16]

  • Solvent-Specific Stability: Caution is advised when using DMSO. Studies on other quinazoline derivatives have shown that solutions in DMSO can exhibit modifications shortly after preparation, suggesting potential instability.[17] In contrast, aqueous solutions (when achievable) stored at 4°C in the dark have shown high stability for extended periods.[17]

  • Best Practices:

    • For highly sensitive or quantitative assays, it is recommended to prepare fresh stock solutions or use them within a short period.

    • Before use, always bring an aliquot to room temperature and centrifuge it briefly to pellet any potential precipitate that may have formed during thawing.

    • Visually inspect for clarity before making dilutions.

Preparation of Working Solutions

Stock solutions are diluted into an aqueous buffer or cell culture medium to prepare the final working solution.

  • Perform a serial dilution. Directly diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. A common practice is to first make an intermediate dilution in DMSO or the final aqueous buffer.

  • When adding the stock to the final buffer or medium, vortex or pipette-mix the solution simultaneously to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

References

  • Saeed, A., et al. (2012). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. Available from: [Link]

  • PubChem. 6,7-Dimethoxy-3H-quinazolin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available from: [Link]

  • PubChem. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Methoxy-7-hydroxyquinazolin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Gafitanu, C. A., et al. (2020). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]

  • Journal of Molecular Liquids. (2021). Solubility of fluconazole in (ethanol + water) mixtures: Determination, correlation, dissolution thermodynamics and preferen. Available from: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 839. Available from: [Link]

  • Promega Corporation. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. Available from: [Link]

  • El-Hashash, M. A., & El-Gendy, A. M. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available from: [Link]

  • PubChem. 4(1H)-Quinazolinone. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Quinazoline. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available from: [Link]

  • Cai, X., et al. (Supporting Information). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Available from: [Link]

  • Fisher Scientific. 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one 98.0+%, TCI America™. Available from: [Link]

  • Gupta, D., et al. (2016). The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures. RSC Advances, 6(106), 102947-102955. Available from: [Link]

  • Chem-Impex. 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. Available from: [Link]

  • Sarex. 6-Nitro-7-chloro-4-hydroxy quinazoline. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 7-Fluoro-6-methoxy-1H-quinazolin-4-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Forward

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] These compounds are renowned for their diverse biological activities, most notably as potent inhibitors of various protein kinases.[1][4] This document provides detailed application notes and protocols for the investigational use of 7-Fluoro-6-methoxy-1H-quinazolin-4-one , a member of this promising class of molecules, in a cell culture setting. The protocols and scientific rationale presented herein are designed to guide researchers, scientists, and drug development professionals in exploring its potential biological effects.

While direct literature on the specific biological targets of 7-Fluoro-6-methoxy-1H-quinazolin-4-one is emerging, its structural similarity to known kinase inhibitors, such as Gefitinib, suggests a probable mechanism of action involving the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6] The following guide is therefore predicated on this scientifically informed hypothesis, providing a robust framework for its empirical validation.

Introduction to 7-Fluoro-6-methoxy-1H-quinazolin-4-one

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a heterocyclic organic compound featuring a quinazolinone core structure. The substitutions at the 6th and 7th positions are known to be critical for the biological activity of this class of molecules, influencing their binding affinity and selectivity towards target proteins.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₉H₇FN₂O₂PubChem
Molecular Weight 194.16 g/mol PubChem
Appearance White to off-white crystalline powderTCI Chemicals[7]
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanolSigma-Aldrich
Storage Store at -20°C, protect from light and moistureSigma-Aldrich
Hypothesized Mechanism of Action: EGFR Pathway Inhibition

Based on the extensive body of research on quinazolinone-based kinase inhibitors, it is hypothesized that 7-Fluoro-6-methoxy-1H-quinazolin-4-one acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][8] EGFR is a key regulator of cell proliferation, differentiation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9]

The proposed mechanism involves the competitive binding of the compound to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K-Akt and Ras-MEK-Erk pathways.[6][10]

Diagram 1: Hypothesized EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras Ras-MEK-Erk Pathway cluster_pi3k PI3K-Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor 7-Fluoro-6-methoxy- 1H-quinazolin-4-one Inhibitor->EGFR MEK MEK Ras->MEK Erk Erk MEK->Erk Proliferation Gene Transcription (Proliferation, Survival) Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Protocols for Cell Culture Applications

The following protocols are designed to be a starting point for investigating the effects of 7-Fluoro-6-methoxy-1H-quinazolin-4-one in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Preparation of Stock Solutions

Rationale: A concentrated stock solution allows for accurate and reproducible dilutions into cell culture media while minimizing the final concentration of the solvent (DMSO), which can be toxic to cells at higher concentrations.

Materials:

  • 7-Fluoro-6-methoxy-1H-quinazolin-4-one powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh out a precise amount of 7-Fluoro-6-methoxy-1H-quinazolin-4-one powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of powder (MW = 194.16 g/mol ), add 515 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Determination of Optimal Working Concentration

Rationale: The optimal working concentration of a compound is the lowest concentration that elicits the desired biological effect with minimal off-target or cytotoxic effects. A dose-response experiment is essential to determine this concentration.[11]

Materials:

  • Cell line of interest (e.g., A549, a human lung cancer cell line with known EGFR expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the 10 mM stock solution in complete cell culture medium to obtain a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Diagram 2: Experimental Workflow for IC₅₀ Determination

IC50_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (Allow Adhesion) Start->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of Compound in Media Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with Compound and Vehicle Control Prepare_Dilutions->Treat_Cells Incubate_Timecourse Incubate for 24, 48, or 72h Treat_Cells->Incubate_Timecourse Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_Timecourse->Viability_Assay Read_Plate Measure Absorbance/ Luminescence Viability_Assay->Read_Plate Analyze_Data Calculate % Viability and Plot Dose-Response Curve Read_Plate->Analyze_Data End Determine IC₅₀ Value Analyze_Data->End

Caption: Workflow for determining the IC₅₀ value.

Assessing Target Engagement: Western Blotting for Phospho-EGFR

Rationale: To validate the hypothesized mechanism of action, it is essential to demonstrate that the compound inhibits the phosphorylation of its target, EGFR, in a cellular context. Western blotting is a standard technique for this purpose.

Materials:

  • Cell line with high EGFR expression (e.g., A431)

  • 6-well cell culture plates

  • Serum-free medium

  • Complete medium

  • Recombinant human EGF

  • 7-Fluoro-6-methoxy-1H-quinazolin-4-one

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Seed A431 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of 7-Fluoro-6-methoxy-1H-quinazolin-4-one (e.g., 0.1x, 1x, and 10x the IC₅₀) or vehicle control for 1-2 hours.

  • Stimulate the cells with a final concentration of 100 ng/mL of EGF for 10-15 minutes. Include an unstimulated control.

  • Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer, scrape the cells, and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent detection system. A decrease in the phospho-EGFR signal relative to the total EGFR signal in the compound-treated samples would indicate target engagement.

Data Interpretation and Troubleshooting

  • High IC₅₀ Value: If the IC₅₀ value is excessively high, it may indicate low potency, poor cell permeability, or that the chosen cell line is not sensitive to the compound's mechanism of action. Consider testing other cell lines with known dependencies on the hypothesized target pathway.

  • No Inhibition of EGFR Phosphorylation: This could mean that the compound does not target EGFR, or that the experimental conditions (e.g., concentration, incubation time) are not optimal. Verify the activity of the EGF ligand and the sensitivity of the detection system.

  • Cell Death at Low Concentrations: High cytotoxicity at concentrations below the effective dose may suggest off-target effects. Consider performing a broader kinase profiling assay to assess the compound's selectivity.

Conclusion

7-Fluoro-6-methoxy-1H-quinazolin-4-one belongs to a class of compounds with significant therapeutic potential, likely acting through the inhibition of key cellular signaling pathways. The protocols and guidelines presented in this document offer a comprehensive framework for the initial investigation of this compound in a cell culture setting. Rigorous experimental design, careful execution, and thoughtful data interpretation will be paramount in elucidating its precise mechanism of action and potential as a research tool or therapeutic lead.

References

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. PubMed Central. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PubMed Central. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. PubChem. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. PubMed Central. [Link]

  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • Wikipedia. (n.d.). Gefitinib. [Link]

  • American Association for Cancer Research. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

  • Bio-protocol. (n.d.). Small molecule inhibitor studies. [Link]

  • BioWorld. (2026). EGFR inhibition ameliorates oral cancer-related pain. [Link]

  • National Center for Biotechnology Information. (n.d.). Additive interaction of gefitinib ('Iressa', ZD1839) and ionising radiation in human tumour cells in vitro. PubMed Central. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and". [Link]

  • Springer Medicine. (2026). Current and Emerging Treatment Landscape of Common EGFR-Mutated Advanced Non-small Cell Lung Cancer. [Link]

  • CancerNetwork. (n.d.). EGFR Inhibitors in Lung Cancer. [Link]

  • Taylor & Francis Online. (n.d.). Cell growth after withdrawal of gefitinib ("Iressa", ZD1839) in human lung cancer cells. [Link]

Sources

Application Note: In Vivo Study Design for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and anticonvulsant properties.[1] However, their translation from in vitro hits to in vivo leads is frequently stalled by poor aqueous solubility and metabolic instability. This application note provides a comprehensive, field-validated framework for designing in vivo studies specifically for quinazolinone-based small molecules. It covers formulation strategies for lipophilic compounds, pharmacokinetic (PK) profiling, and efficacy models for solid tumor xenografts, grounded in recent OECD guidelines and mechanistic pharmacology.

Pre-Clinical Formulation Strategy

The Challenge: Quinazolinone derivatives are inherently lipophilic (High LogP), often resulting in poor oral bioavailability and precipitation upon intravenous administration. Standard saline formulations will likely fail.

Solubility Profiling & Vehicle Selection

Before animal dosing, a "Checkerboard Solubility Assay" is required to determine the maximum absorbable dose (MAD).

Recommended Vehicle Systems (Ranked by Tolerability):

  • Standard: 5% DMSO + 40% PEG400 + 55% Saline (Suitable for IP/IV).

  • Enhanced (Oral): 10% DMSO + 10% Tween-80 + 80% Methylcellulose (0.5%).

  • Lipid-Based (High Lipophilicity): Labrasol® or Capryol™ 90 formulations to enhance lymphatic transport and bypass first-pass metabolism [1].

Formulation Protocol (Step-by-Step)
  • Weighing: Accurately weigh the quinazolinone derivative (micronized powder preferred).

  • Primary Solubilization: Dissolve fully in 100% DMSO (volume should not exceed 5-10% of final volume). Vortex for 2 minutes. Critical: Ensure no visible particles remain.

  • Surfactant Addition: Add Tween-80 or PEG400 to the DMSO solution. Vortex gently.

  • Aqueous Phase: Slowly add pre-warmed (37°C) saline or methylcellulose while stirring continuously to prevent "crashing out" (precipitation).

  • Sonication: Sonicate for 10-15 minutes in a water bath to ensure a stable suspension/solution.

  • pH Adjustment: Adjust to pH 6.5–7.4 using 0.1N NaOH or HCl.

Pharmacokinetic (PK) Profiling

Objective: Establish the bioavailability (


), Half-life (

), and Area Under the Curve (

) to define dosing schedules.
Experimental Design
  • Species: Male Wistar Rats (200–250g) or CD-1 Mice.

  • Groups:

    • Group A: Intravenous (IV) Bolus (Tail vein) – 2 mg/kg.

    • Group B: Oral Gavage (PO) – 10 mg/kg.

  • N: 3-5 animals per time point.

Sampling Protocol
  • Dosing: Administer compound via oral gavage (PO) or tail vein injection (IV).

  • Blood Collection: Collect 200

    
    L blood via retro-orbital plexus or tail clip at: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
    
  • Processing: Centrifuge at 4000 rpm for 10 min at 4°C to separate plasma. Store at -80°C.

  • Analysis: LC-MS/MS quantification using an internal standard (e.g., Gefitinib or a structural analog).

Data Output Table: Typical PK Parameters

ParameterDefinitionTarget Range for Quinazolinones

Peak Plasma Concentration

ng/mL (Efficacy threshold)

Time to Peak Concentration0.5 – 2.0 hours

Elimination Half-life

hours (Supports QD/BID dosing)

Total ExposureHigh (Indicates good systemic availability)

Bioavailability

(Acceptable for oral leads)

Efficacy Model: Solid Tumor Xenograft (Oncology)

Mechanistic Context: Many quinazolinone derivatives act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and Tubulin Polymerization [2]. The following workflow validates this specific mechanism.

Signaling Pathway & Mechanism

The diagram below illustrates the dual-action mechanism where quinazolinone derivatives block EGFR signaling (preventing proliferation) and destabilize microtubules (inducing apoptosis).

Quinazolinone_Mechanism Drug Quinazolinone Derivative EGFR EGFR Kinase Domain Drug->EGFR Inhibition Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binding Angiogenesis Angiogenesis (VEGFR Inhibition) Drug->Angiogenesis Downregulates PI3K PI3K/Akt Signaling EGFR->PI3K Blocks M_Phase Mitotic Arrest (G2/M) Tubulin->M_Phase Induces Apoptosis Apoptosis (Caspase-3 Activation) PI3K->Apoptosis Triggers M_Phase->Apoptosis

Figure 1: Dual mechanism of action for Quinazolinone derivatives targeting EGFR signaling and Microtubule stability.

Xenograft Protocol (HCT116 or A549 Cell Lines)

Objective: Assess tumor growth inhibition (TGI) in immunodeficient mice.

Step 1: Tumor Induction

  • Culture HCT116 (Colorectal) or A549 (Lung) cells to 80% confluence.

  • Harvest and resuspend in 1:1 Matrigel/PBS matrix (

    
     cells/mL).
    
  • Inject 100

    
    L subcutaneously into the right flank of BALB/c nude mice.
    
  • Wait: Allow tumors to reach palpable size (

    
    ), typically 7-10 days.
    

Step 2: Treatment Regimen

  • Randomization: Group mice (n=6/group) ensuring equal average tumor volume across groups.

  • Dosing Groups:

    • Vehicle Control (Formulation from Section 1.2).

    • Positive Control (e.g., Gefitinib 50 mg/kg or Colchicine).

    • Test Compound Low Dose (e.g., 20 mg/kg).

    • Test Compound High Dose (e.g., 50 mg/kg).[2]

  • Route: Intraperitoneal (IP) or Oral (PO), Daily (QD) for 21 days.

Step 3: Monitoring & Endpoints

  • Tumor Volume: Measure every 3 days using digital calipers.

    • Formula:

      
      
      
  • Body Weight: Weigh daily to monitor toxicity (stop if weight loss > 20%).

  • Terminal Analysis: On Day 22, sacrifice animals. Excise tumors, weigh them, and fix in formalin for IHC (Ki-67, Caspase-3, CD31 staining).

Toxicology & Safety Pharmacology

Guideline Adherence: OECD Guideline 423 (Acute Toxic Class Method) [3].[3][4][5][6]

Acute Oral Toxicity (Limit Test)

Objective: Determine the LD50 cut-off and safety margin.

  • Animals: Female Wistar rats (sensitive sex), n=3 per step.

  • Starting Dose: 300 mg/kg (if toxicity is unknown) or 2000 mg/kg (if likely non-toxic).

  • Observation:

    • 0-4 Hours: Continuous monitoring for tremors, convulsions, salivation, diarrhea, lethargy (CNS depression is common with quinazolinones).

    • 14 Days: Daily weighing and clinical observation.

  • Decision Tree:

    • If 0/3 die at 300 mg/kg

      
       Test 2000 mg/kg.[5]
      
    • If 2/3 die at 300 mg/kg

      
       Test 50 mg/kg.
      
    • Goal: Classify into GHS Category (1-5).

Sub-Acute Toxicity (28-Day)

For lead candidates, perform a 28-day repeated dose study.

  • Key Biomarkers: Liver enzymes (ALT/AST) and Kidney function (Creatinine/BUN), as quinazolinones are metabolized hepatically.

Study Workflow Summary

The following diagram summarizes the critical path from formulation to validated in vivo lead.

Study_Workflow Start Synthesized Quinazolinone Solubility Solubility Check (DMSO/Lipids) Start->Solubility Tox_Acute Acute Tox (OECD 423) Limit Test Solubility->Tox_Acute PK_Study PK Profiling (F%, t1/2) Tox_Acute->PK_Study Go_NoGo Go/No-Go Decision PK_Study->Go_NoGo Efficacy Xenograft Model (21 Days) Go_NoGo->Efficacy Valid PK IHC MoA Validation (IHC/Western) Efficacy->IHC

Figure 2: Critical path workflow for preclinical evaluation of quinazolinone derivatives.

References

  • Jaiswal, S. et al. (2025).[7] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[7][8][9][10][11] Biomolecules, 15(2), 210.[7] Available at: [Link]

  • OECD. (2001).[5] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[3][4][5] OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Wang, Y. et al. (2024).[12] The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • McLoughlin, E.C. et al. (2017).[7] Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity.[7][8] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Analysis of Quinazolinones by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazolinones represent a large and important class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their derivatives are widely recognized for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. Given their therapeutic potential and prevalence in medicinal chemistry and drug development, the ability to accurately and reliably quantify and characterize quinazolinone-based compounds is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these applications, offering high resolution, sensitivity, and versatility.

This comprehensive guide provides detailed application notes and robust protocols for the analysis of quinazolinones using HPLC. It is designed for researchers, scientists, and drug development professionals, offering insights into method development, validation, and practical implementation. The content is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring a deep and applicable understanding of the techniques.

The Critical Role of HPLC in Quinazolinone Analysis

HPLC is indispensable in the lifecycle of quinazolinone-based drug development and research for several key reasons:

  • Purity Assessment and Impurity Profiling: HPLC is the gold standard for determining the purity of synthesized quinazolinone derivatives and for identifying and quantifying any process-related impurities or degradation products.

  • Quantitative Analysis: It allows for the precise determination of the concentration of quinazolinones in various matrices, from bulk drug substances to complex biological fluids.

  • Stability Studies: HPLC is crucial for assessing the stability of quinazolinones under various stress conditions, such as heat, light, humidity, and different pH levels, which is a regulatory requirement for drug development.[2][3][4]

  • Pharmacokinetic Studies: The technique is employed to measure the absorption, distribution, metabolism, and excretion (ADME) of quinazolinone-based drugs in biological systems.[5]

  • Chiral Separations: Many quinazolinone derivatives possess chiral centers, and HPLC with chiral stationary phases is essential for separating and quantifying the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.[6][7][8][9]

Principles of HPLC for Quinazolinone Analysis

The separation of quinazolinones by HPLC is primarily based on the differential partitioning of the analyte molecules between a liquid mobile phase and a solid stationary phase. The choice of these phases is critical and depends on the physicochemical properties of the specific quinazolinone derivative being analyzed.

Common HPLC Modes for Quinazolinone Analysis
  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for the analysis of quinazolinones.[2][3][10][11][12]

    • Stationary Phase: A nonpolar stationary phase, typically a silica support chemically bonded with C18 (octadecylsilane) or C8 (octylsilane) alkyl chains. Chromatographers often prefer inert stationary phases to minimize the negative effects of silanols on the separation, resulting in improved peak shape and reproducibility, especially for compounds with polar functional groups like amines.[13]

    • Mobile Phase: A polar mobile phase, usually a mixture of water or an aqueous buffer and a miscible organic solvent such as acetonitrile (ACN) or methanol (MeOH).

    • Separation Principle: Nonpolar or less polar quinazolinone derivatives will have a stronger interaction with the nonpolar stationary phase and will therefore be retained longer, eluting later than more polar compounds. The elution order is manipulated by adjusting the ratio of the organic solvent to the aqueous phase.

  • Normal-Phase HPLC (NP-HPLC): While less common for quinazolinones, NP-HPLC can be advantageous for the separation of isomers or highly nonpolar derivatives.

    • Stationary Phase: A polar stationary phase, such as silica or a bonded phase with polar functional groups (e.g., cyano, amino).

    • Mobile Phase: A nonpolar mobile phase, typically a mixture of organic solvents like hexane, heptane, or isopropanol.

    • Separation Principle: Polar quinazolinones interact more strongly with the polar stationary phase and are retained longer.

  • Chiral HPLC: Essential for the separation of enantiomeric quinazolinone derivatives.[6][7][8][9]

    • Stationary Phase: A chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

    • Mobile Phase: Can be either normal-phase or reversed-phase, depending on the CSP and the analyte.

Detection Systems

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

  • Ultraviolet (UV) Detectors: These are the most commonly used detectors for quinazolinone analysis due to the presence of chromophoric groups in their structures.[14][15] They are robust, simple to operate, and offer good sensitivity.[15]

  • Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors: These detectors acquire absorbance data over a wide range of wavelengths simultaneously.[15][16] This capability is invaluable for method development, peak purity assessment, and identification of unknown impurities by comparing their UV spectra with that of the main compound.[16]

  • Mass Spectrometry (MS) Detectors: When coupled with HPLC (LC-MS), MS detectors provide high sensitivity and selectivity, as well as structural information about the analytes by measuring their mass-to-charge ratio.[16] This is particularly useful for impurity identification and metabolite analysis.

Method Development Strategies for Quinazolinone Analysis

A systematic approach to method development is key to achieving a robust and reliable HPLC method.[17]

Initial Method Scouting
  • Column Selection: For RP-HPLC, a C18 column is a good starting point. Consider columns with end-capping to minimize peak tailing for basic quinazolinone derivatives.

  • Mobile Phase Selection: A common starting point is a gradient elution with water (often with a pH modifier like formic acid or trifluoroacetic acid) and acetonitrile.[11][12] Methanol can be used as an alternative organic modifier.

  • Detector Wavelength: Use a DAD/PDA detector to determine the wavelength of maximum absorbance (λmax) of the quinazolinone analyte for optimal sensitivity.

Optimization of Separation
  • Gradient Profile: Adjust the gradient slope and time to achieve adequate separation of the main peak from any impurities.

  • Mobile Phase pH: The pH of the aqueous component of the mobile phase can significantly affect the retention and peak shape of ionizable quinazolinones. Experiment with different pH values to find the optimal separation.

  • Temperature: Column temperature can influence selectivity and viscosity of the mobile phase. Typically, analyses are performed at or slightly above ambient temperature.

  • Flow Rate: Adjust the flow rate to optimize resolution and analysis time.

Detailed Application Protocols

Protocol 1: Purity Determination and Assay of a Novel Quinazolinone Derivative by RP-HPLC

This protocol outlines a general method for determining the purity and assay of a newly synthesized quinazolinone derivative.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • HPLC-grade formic acid.

  • Reference standard of the quinazolinone derivative.

  • Sample of the synthesized quinazolinone derivative.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at the λmax of the analyte

3. Sample Preparation:

  • Reference Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the quinazolinone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample solution in the same manner as the reference standard solution.

4. Experimental Workflow:

Caption: Workflow for Purity and Assay Determination.

5. Data Analysis:

  • Purity: Determine the area percent of the main peak in the sample chromatogram relative to the total area of all peaks.

  • Assay: Compare the peak area of the main peak in the sample solution to the peak area of the reference standard solution to calculate the concentration of the quinazolinone derivative in the sample.

Protocol 2: Stability-Indicating HPLC Method for a Quinazolinone Drug Substance

This protocol describes the development of a stability-indicating method through forced degradation studies.[4][18]

1. Forced Degradation Studies:

  • Objective: To generate potential degradation products to ensure the analytical method can separate them from the parent drug.[4]

  • Procedure: Expose the quinazolinone drug substance (in solution and as a solid) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV and visible light as per ICH Q1B guidelines.[18]

  • Sample Preparation: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration.

2. HPLC Method Development:

  • Goal: To achieve baseline separation of the parent quinazolinone peak from all degradation product peaks.

  • Strategy: Use the chromatographic conditions from Protocol 1 as a starting point. Inject a mixture of all stressed samples to observe the separation of all generated peaks.

  • Optimization: Modify the gradient, mobile phase pH, and/or column chemistry to resolve any co-eluting peaks. A longer gradient or a different organic modifier (e.g., methanol) might be necessary.

3. Method Validation: Once the stability-indicating method is developed, it must be validated according to ICH guidelines (Q2(R1)).[19][20][21][22][23]

Method Validation According to ICH Guidelines

A validated HPLC method provides confidence in the reliability of the analytical data. The key validation parameters are:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis using a DAD/PDA detector should show no co-elution.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[24]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.[25]
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.[25]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[17]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, and temperature are slightly varied.

Validation Workflow:

Caption: HPLC Method Validation Workflow.

Conclusion

High-Performance Liquid Chromatography is a powerful and indispensable tool for the analysis of quinazolinones in research and drug development. A well-developed and validated HPLC method ensures the quality, safety, and efficacy of quinazolinone-based pharmaceutical products. By understanding the principles of HPLC, employing systematic method development strategies, and adhering to rigorous validation protocols, scientists can generate accurate and reliable data to support their research and regulatory submissions. This guide provides the foundational knowledge and practical protocols to successfully implement HPLC for the analysis of this important class of compounds.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Ravisankar, P., Swathi, V., Srinivasa Babu, P., & Shaheem Sultana, G. S. (2017). Current trends in performance of forced degradation studies and stability indicating studies of drugs. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 17-36.
  • Sehrawat, R., Maithani, M., & Singh, R. (2010). Regulatory aspects in development of stability-indicating methods: a review.
  • Sharma, M. K., & Murugesan, M. (2017). Forced degradation study an essential approach to develop stability indicating method.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on the conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology Asia, 24-34.
  • Singh, S., Junwal, M., Modhe, G., Tiwari, H., Kurmi, M., Parashar, N., & Sidduri, P. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
  • Taylor & Francis Online. (2009). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations.
  • Wang, D. Z., Yan, L., & Ma, L. (2014). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (91), e53662.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one. This molecule is a critical intermediate in the development of several important pharmaceuticals, and achieving a high-yield, high-purity synthesis is paramount for efficient drug development and manufacturing.

This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis. We will delve into the causality behind these issues and provide field-proven protocols to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: My reaction shows low conversion of the starting material to the desired quinazolinone. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue, typically stemming from suboptimal reaction conditions or reagent quality. The most common synthesis involves the cyclization of a 2-amino-4-fluoro-5-methoxybenzoic acid derivative with a formylating agent, most commonly formamide.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for both the initial N-formylation and the subsequent intramolecular condensation.[1][2]

    • Causality: Formamide serves as both the formylating agent and a high-boiling solvent. If the temperature is too low (e.g., < 120 °C), the rate of reaction is slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures (> 160 °C) can lead to decomposition of the starting material and product.

    • Recommended Action: Ensure the reaction temperature is maintained between 130-140 °C.[2] Use a high-quality heat source with precise temperature control, such as a silicone oil bath or a heating mantle with a thermocouple. Monitor the internal reaction temperature, not just the setpoint of the heating device.

  • Poor Quality of Formamide: Formamide is hygroscopic and can hydrolyze to formic acid and ammonia over time. Water in the reaction mixture can interfere with the cyclization process.

    • Causality: Water can hydrolyze the formamide, reducing its effective concentration. It can also participate in side reactions with the starting material or intermediates, leading to byproducts.

    • Recommended Action: Use anhydrous, high-purity formamide (≥99.5%). If the quality is uncertain, consider distillation under reduced pressure before use. Store formamide under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant.

  • Suboptimal Choice of Cyclizing Agent: While formamide is the most common agent, other reagents can be used and may be more effective depending on the specific substrate and available equipment.

    • Causality: Different agents operate via slightly different mechanisms and have varying reactivity. For instance, formamidine acetate can be a milder alternative that generates the product at lower temperatures.[3] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[4]

    • Recommended Action: Consider screening alternative conditions as summarized in the table below.

Table 1: Comparison of Cyclization Conditions

Cyclizing AgentTypical SolventTemperature (°C)Typical Reaction TimeKey Advantages/Disadvantages
FormamideNeat (Formamide)130-1502-6 hoursSimple, inexpensive; high temp can cause degradation.[1][2]
Formamidine Acetate2-MethoxyethanolReflux (~125)4-6 hoursMilder conditions, often cleaner reaction.[3]
Formic AcidNeat or High-Boiling SolventReflux4-12 hoursClassic method; can require longer reaction times.
Microwave IrradiationFormamide150-1805-20 minutesExtremely fast, often higher yields; requires specialized equipment.[4]
Q2: I am observing a significant, persistent impurity in my final product after workup. How can I identify and minimize it?

A2: The formation of byproducts is often related to reaction temperature and the purity of the starting materials. The most common impurity is the uncyclized N-formyl intermediate.

Potential Causes & Solutions:

  • Incomplete Cyclization: The reaction may have stalled at the N-formyl intermediate (2-(formylamino)-4-fluoro-5-methoxybenzoic acid).

    • Causality: This occurs if the reaction time is too short or the temperature is insufficient for the final ring-closing step, which has a higher activation energy than the initial N-formylation.

    • Recommended Action:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. The reaction is complete when the starting material and intermediate spots/peaks are no longer visible.

      • Increase Reaction Time/Temp: If the intermediate is still present, consider increasing the reaction time by 1-2 hours or raising the temperature by 10 °C (not exceeding 150-160 °C).

  • Degradation Byproducts: High temperatures can cause decarboxylation of the anthranilic acid starting material or other degradation pathways, leading to colored, often tarry, impurities.

    • Causality: The carboxylic acid group can be thermally labile, especially in the presence of trace impurities that may catalyze its removal.

    • Recommended Action: Adhere strictly to the optimal temperature range. If degradation is suspected, consider a milder cyclization method, such as using formamidine acetate at a lower reflux temperature.[3]

Workflow for Minimizing Impurities

G cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Post-Reaction P1 Use High-Purity Starting Materials R1 Maintain Temp (130-140 °C) P1->R1 P2 Use Anhydrous Formamide P2->R1 R2 Monitor by TLC/HPLC R1->R2 Periodically R3 Ensure Sufficient Reaction Time R2->R3 If Incomplete W1 Cool Reaction Mixture R3->W1 Upon Completion W2 Precipitate with Water W1->W2 W3 Isolate Crude Product W2->W3

Caption: Workflow for impurity minimization.

Q3: My isolated product has low purity and is difficult to handle (e.g., oily, colored). What is the best purification strategy?

A3: The crude product from a formamide-based synthesis is often contaminated with residual solvent and colored impurities. A robust purification protocol is essential.

Recommended Purification Protocol:

  • Initial Workup (Quenching & Precipitation):

    • Step 1: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Causality: Pouring the hot reaction mixture directly into a large volume of cold water can cause the product to oil out or form a very fine, difficult-to-filter solid.

    • Step 2: Slowly pour the cooled reaction mixture into a vigorously stirred beaker of cold deionized water. A solid precipitate should form.

    • Step 3: Continue stirring for 30-60 minutes to ensure complete precipitation and to wash away the bulk of the formamide.

    • Step 4: Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then with a small amount of a non-polar solvent like hexanes or diethyl ether to aid in drying.

  • Recrystallization: This is the most effective method for achieving high purity.

    • Causality: Recrystallization exploits differences in solubility between the desired product and impurities at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble.

    • Recommended Solvents: Acetic acid or a mixture of Dimethylformamide (DMF)/water or Ethanol/water are commonly effective.[5]

    • Protocol (Acetic Acid):

      • Place the crude solid in an Erlenmeyer flask.

      • Add the minimum amount of hot acetic acid required to fully dissolve the solid.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and then diethyl ether.

      • Dry the product under vacuum.

Table 2: Troubleshooting Purification Issues

IssuePotential CauseRecommended Solution
Product "oils out" during precipitationTemperature shock is too great.Pour the reaction mixture into room temperature water instead of ice-cold water, or add water slowly to the reaction flask.
Persistent color in final productHigh-molecular-weight, colored byproducts.Use activated charcoal during the hot filtration step of recrystallization.
Poor recovery from recrystallizationToo much solvent used; product is too soluble.Use the absolute minimum amount of hot solvent for dissolution. If recovery is still low, consider a different solvent system.

Frequently Asked Questions (FAQs)

Q: How critical is moisture control throughout this synthesis? A: It is highly critical. As mentioned, formamide can hydrolyze. Furthermore, the starting anthranilic acid and intermediates can react with water, especially at high temperatures, leading to unwanted side products and reduced yield. Always use dry glassware and anhydrous reagents for the best results.

Q: Can this reaction be performed without a solvent (neat)? A: Yes, when using formamide or formic acid, the reaction is often run "neat," where the cyclizing agent also serves as the solvent.[1][6] This is the most common and atom-economical approach. If using other reagents like formamidine acetate, a high-boiling solvent like 2-methoxyethanol or DMSO is required.[3][7]

Q: What is the mechanism of the formamide-based cyclization? A: The reaction proceeds through two main steps: 1) N-formylation of the amino group on the anthranilic acid derivative, forming an N-formyl intermediate. 2) An intramolecular cyclization via nucleophilic attack of the formyl amide nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable quinazolinone ring.

G Start 2-Amino-4-fluoro- 5-methoxybenzoic Acid + Formamide Intermediate N-Formyl Intermediate Start->Intermediate N-Formylation (Heat) Product 7-Fluoro-6-methoxy- 1H-quinazolin-4-one Intermediate->Product Intramolecular Cyclization & Dehydration (Heat)

Caption: Simplified reaction mechanism.

Q: Are there any safety considerations I should be aware of? A: Yes. Formamide is a teratogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should always be conducted behind a safety shield.

References

Sources

Optimizing reaction conditions for quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis

Introduction: The Engineering of Heterocycles

Quinazolinones are "privileged structures" in medicinal chemistry due to their broad pharmacological profile (anticonvulsant, anti-inflammatory, anticancer). However, synthesizing them efficiently often presents a dichotomy: traditional methods (like the Niementowski reaction) require harsh, energy-intensive conditions (150–200 °C), while modern catalytic approaches can suffer from atom-economy issues or expensive metal waste.

This guide is designed to move you beyond "following a recipe" to "engineering the reaction." We focus on the causality of failure—why yields drop, why cyclization stalls—and provide self-validating protocols to ensure reproducibility.

Module 1: Reaction Medium & Catalyst Selection

Q1: My one-pot condensation using anthranilic acid is stalling at the intermediate amide stage. Increasing temperature only causes decomposition. What is happening?

A1: This is a classic "energy barrier" issue in the dehydration step.

  • The Mechanism: The reaction proceeds in two stages:[1][2][3][4] (1) Formation of the N-acylanthranilic acid intermediate (fast), and (2) Intramolecular cyclodehydration to the quinazolinone (slow, rate-determining).

  • The Fix: You likely need a dehydrating agent or a Lewis acid catalyst to lower the activation energy of the ring closure.

  • Optimization: Switch to BF₃·Et₂O or Silica Sulfuric Acid (SSA) .

    • Why: BF₃ coordinates with the amide carbonyl oxygen, increasing the electrophilicity of the carbon and facilitating the nucleophilic attack by the amine/ammonia source.

    • Data Support: Studies show BF₃·Et₂O can lower reaction temperatures from 180°C to 150°C while increasing yields from <50% to ~86% [[1]].

Q2: I am using oxidative cyclization (aldehyde + 2-aminobenzamide) but getting a mixture of dihydroquinazolinone and the oxidized product. How do I drive it to completion?

A2: The reaction lacks sufficient driving force for the final dehydrogenation step.

  • The Cause: The intermediate 2,3-dihydroquinazolin-4(1H)-one is stable. Without an external oxidant or specific catalyst, air oxidation is often too slow or inefficient.

  • The Fix: Introduce an oxidant like Iodine (I₂) or DDQ , or use a solvent that acts as an oxidant (e.g., DMSO).

  • Self-Validating Check: Monitor the disappearance of the "dihydro" proton signal (~5.0–6.0 ppm) in ¹H NMR. If this peak persists, your oxidation potential is too low.

Module 2: Energy Input (Microwave vs. Thermal)

Q3: My thermal Niementowski reaction (Anthranilic acid + Formamide) yields a black tarry mess. How can I improve purity?

A3: Thermal degradation is occurring due to prolonged exposure to high heat (typically >160°C for 4–6 hours).

  • The Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) .

  • The Physics: Microwaves provide dielectric heating, directly coupling with polar molecules (like formamide). This creates "molecular friction" and rapid internal heating, reducing reaction times from hours to minutes.

  • Protocol Adjustment: Run the reaction solvent-free. Formamide acts as both reagent and microwave absorber (high tan δ).

  • Expected Result: Reaction completion in 5–10 minutes with yields >85% and minimal charring [[2]].

Module 3: Green Chemistry & Work-up

Q4: I need to avoid volatile organic solvents (VOCs). Can this synthesis be performed in water or ionic liquids?

A4: Yes, and often with better results due to the "hydrophobic effect."

  • Method: Use Ionic Liquids (e.g., [Et₃NH][HSO₄]) or aqueous hydrotropes.

  • Why it works: Ionic liquids act as both solvent and acid catalyst. They stabilize the charged transition states of the cyclization.

  • Troubleshooting: If the product doesn't precipitate from water, the pH may be keeping the quinazolinone protonated (soluble).

  • Correction: Quinazolinones are amphoteric. Adjust the final aqueous mixture to pH 7–8 to ensure the neutral species precipitates maximally.

Comparative Data: Optimization Metrics

ParameterTraditional ThermalMicrowave (Solvent-Free)BF₃·Et₂O CatalyzedIonic Liquid ([Et₃NH][HSO₄])
Temperature 160–200 °C130–150 °C (Internal)150 °C100 °C
Time 4–12 Hours5–15 Minutes6 Hours15–30 Minutes
Yield 40–60%85–95%~86%90–94%
Work-up Extraction/ColumnRecrystallizationExtractionFiltration/Wash
Atom Economy Low (Solvent waste)HighModerateHigh (Recyclable)

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Green Method)

Best for: Rapid library generation, high purity.

  • Setup: In a G10 microwave vial, mix Anthranilic Acid (1.0 equiv) and Formamide (1.5–2.0 equiv).

  • Catalyst (Optional): Add 10 mol% acidic alumina or silica gel to act as a solid support and catalyst.

  • Irradiation: Set microwave reactor to Constant Power mode (300W) . Target temperature: 130 °C .

  • Time: Irradiate for 5–8 minutes .

    • Self-Validating Check: The mixture should solidify or become a thick paste. If liquid remains, extend by 2 min.

  • Work-up: Cool to RT. Add cold water (10 mL). The solid product will precipitate.

  • Purification: Filter and wash with ethanol. Recrystallize from EtOH if necessary.

Protocol B: One-Pot Three-Component Synthesis (Catalytic)

Best for: 2,3-Disubstituted Quinazolinones.[5]

  • Reagents: Combine Isatoic Anhydride (1.0 mmol), Amine (1.0 mmol), and Aldehyde (1.0 mmol) in ethanol (5 mL).

  • Catalyst: Add Silica Sulfuric Acid (SSA) (50 mg) or Iodine (10 mol%).

  • Reaction: Reflux at 80 °C for 2–4 hours.

    • Self-Validating Check: Monitor TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Isolation: Filter the hot mixture to recover the catalyst (if solid). Cool the filtrate to precipitate the product.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in quinazolinone synthesis.

Quinazolinone_Troubleshooting Start Problem: Low Yield / Impurity Check_Stage Identify Stalling Stage Start->Check_Stage Intermediate_Exists Intermediate (Amide) Persists? Check_Stage->Intermediate_Exists TLC shows intermediate Decomp Decomposition / Tars Check_Stage->Decomp Black reaction mixture Cyclization_Issue Cyclization Failure Intermediate_Exists->Cyclization_Issue Yes Sol_Temp Increase Temp or Add Dehydrating Agent (BF3) Cyclization_Issue->Sol_Temp Thermal Barrier Sol_Oxidant Add Oxidant (I2/DMSO) (Drive dehydrogenation) Cyclization_Issue->Sol_Oxidant Oxidative Barrier Sol_MW Switch to Microwave (Reduce reaction time) Decomp->Sol_MW Thermal Instability Sol_Solvent Change Solvent (Use Ionic Liquid/Polar Aprotic) Decomp->Sol_Solvent Solubility Issue

Diagram 2: Mechanistic Pathway (Oxidative Cyclization)

Caption: Step-by-step mechanism for oxidative synthesis from 2-aminobenzamide.

Oxidative_Mechanism Substrates 2-Aminobenzamide + Aldehyde SchiffBase Schiff Base Intermediate Substrates->SchiffBase Condensation Dihydro 2,3-Dihydroquinazolinone (Cyclized/Reduced) SchiffBase->Dihydro Intramolecular Nucleophilic Attack SchiffBase->Dihydro Rate Limiting Step Product Quinazolin-4(3H)-one (Aromatized) Dihydro->Product Oxidative Dehydrogenation Cond1 Acid Cat. (-H2O) Cond2 Oxidant (I2/O2) (-2H)

References

  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. (2013). BF3-Et2O catalyzed optimization.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). Comparison of MW vs Thermal methods.

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. (2022). Green chemistry and organocatalysis.

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction. ACS Omega. (2019). Base-promoted mechanistic insights.[2][6]

  • Catalyst-Free One-Pot Multi-Component Synthesis. ChemistrySelect. (2021). Catalyst-free protocols.[7][8]

Sources

Technical Support Center: Solubilization & Handling of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

[1][2]

Document ID: TS-QZN-042 Status: Active Last Updated: October 2023 Audience: Medicinal Chemists, Formulation Scientists, In Vitro Pharmacologists[1][2]

Executive Summary: The "Brick Dust" Challenge

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a critical intermediate scaffold in the synthesis of EGFR and VEGFR inhibitors (e.g., Vandetanib analogs).[1][2] It is classically categorized as a "Brick Dust" molecule : it possesses a high melting point and a stable crystal lattice, resulting in poor aqueous solubility.

Users frequently report "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous buffers (PBS, HEPES) at physiological pH.[2] This guide provides the mechanistic understanding and validated protocols to maintain this compound in solution.

The Chemistry of the Crash (Root Cause Analysis)

To prevent precipitation, one must understand the physicochemical forces at play.[2]

A. The pH-Solubility Trap

The quinazolin-4-one core is amphoteric but predominantly neutral at physiological pH.[1][2]

  • Acidic Conditions (pH < 3): The N1 nitrogen can be protonated (

    
    ), increasing solubility.[2]
    
  • Basic Conditions (pH > 10): The amide-like NH (N3) can be deprotonated (

    
    ), increasing solubility.[1][2]
    
  • Physiological pH (7.4): The molecule exists in its uncharged, neutral tautomeric form . This is the solubility nadir (lowest point).[2] Without charge repulsion, the planar aromatic rings stack efficiently via

    
     interactions, driving precipitation.[2]
    
B. The "Solvent Shock" Phenomenon

When a stock solution (100% DMSO) is added to an aqueous buffer, the dielectric constant of the solvent environment changes instantaneously. The hydrophobic quinazolinone molecules, suddenly stripped of their DMSO solvation shell, aggregate faster than they can disperse.

Troubleshooting Guide (FAQ & Scenario Analysis)

Scenario 1: "The solution turns cloudy immediately upon adding the stock to the buffer."

Diagnosis: Localized supersaturation (Solvent Shock).[2] The Fix:

  • Never add static stock to static buffer.[1][2]

  • Technique: Use the "Vortex Injection" method (See Protocol A).[2]

  • Optimization: Reverse the addition order if possible (add buffer to stock slowly), though this is less common for high-dilution factors.

Scenario 2: "The solution was clear initially but precipitated after 2 hours."

Diagnosis: Thermodynamic instability. You created a kinetic solution (metastable) that slowly reverted to its stable crystalline state.[2] The Fix:

  • Cosolvent: Increase DMSO concentration to 1-2% (if biologically tolerated).[1][2]

  • Complexation: This is the definitive fix.[1][2] Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD).[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the quinazolinone core, shielding it from water while the hydrophilic exterior keeps it dissolved.
Scenario 3: "I see fine needles under the microscope, but the OD600 didn't spike."

Diagnosis: Micro-crystallization.[1][2] Standard turbidity checks (OD600) often miss micro-crystals that can still interfere with enzymatic assays or clog microfluidics.[2] The Fix:

  • Detection: Use Dynamic Light Scattering (DLS) or simple centrifugation (spin at 10,000 x g for 10 min) followed by HPLC of the supernatant to verify actual soluble concentration.[2]

Validated Protocols

Protocol A: The "Vortex Injection" Method (For Simple Buffers)

Use this for short-term assays (< 1 hour) where surfactants/cyclodextrins are forbidden.[1][2]

  • Prepare Buffer: Aliquot your aqueous buffer (e.g., PBS) into a microcentrifuge tube.

  • Initiate Vortex: Set vortexer to medium-high speed.

  • Inject: While the buffer is vortexing, insert the pipette tip into the vortex cone (do not touch the walls).

  • Dispense: Eject the DMSO stock solution rapidly into the turbulent center.

  • Equilibrate: Continue vortexing for 10 seconds.

  • Verify: Hold against a dark background. Any "smoke" or "swirls" indicates precipitation.[1][2]

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Use this for long-term stability (> 24 hours) or in vivo formulations.[1][2]

Reagents:

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin).[1][2]
    
  • Milli-Q Water or Buffer.[1][2]

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your buffer.[1][2] Filter sterilize (0.22 µm).
    
  • Dilute your quinazolinone DMSO stock into this cyclodextrin vehicle instead of plain buffer.

  • Mechanism: The cyclodextrin creates a "molecular capsule" preventing the

    
     stacking of the quinazolinone rings.[1]
    
  • Result: Solubility often increases from <10 µM to >500 µM.[1][2]

Decision Support Visuals

Diagram 1: Troubleshooting Decision Tree

Caption: A logical workflow for diagnosing and resolving precipitation issues based on timing and assay constraints.

TroubleshootingTreeStartPrecipitation ObservedTimingWhen did it occur?Start->TimingImmediateImmediate (Cloudiness)Timing->Immediate< 5 minsDelayedDelayed (>1 Hour)Timing->Delayed> 1 hourMixingIssueMixing Artifact (Solvent Shock)Immediate->MixingIssueSolubilityLimitThermodynamic Limit ExceededDelayed->SolubilityLimitAction1Use Vortex Injection(Protocol A)MixingIssue->Action1CanUseAdditivesAre additives allowed?SolubilityLimit->CanUseAdditivesYesAdditivesYesCanUseAdditives->YesAdditivesNoAdditivesNoCanUseAdditives->NoAdditivesAction2Add 20% HP-β-CD(Protocol B)YesAdditives->Action2Action3Reduce Concentrationor Switch to DMSO-tolerant AssayNoAdditives->Action3

Diagram 2: The Solubility Landscape

Caption: The relationship between pH, ionization, and solubility for the quinazolinone scaffold.

SolubilityLandscapeAcidpH < 3(Protonated N1+)SolubleNeutralpH 4 - 8(Neutral Species)INSOLUBLE (Precipitation Risk)Acid->NeutralDeprotonationBasepH > 10(Deprotonated N3-)SolubleNeutral->BaseDeprotonation (pKa > 9)PhysiolPhysiological pH 7.4(Danger Zone)Physiol->NeutralFalls here

Summary Data Table: Solubilization Strategies

StrategyMechanismProsCons
pH Adjustment Ionization of N1 or N3High solubilityIncompatible with cell culture/enzymes; risk of precipitation upon injection in vivo.[1][2]
Cosolvents (DMSO) Disrupts water latticeSimple; readily availableToxic to cells >0.5%; protein denaturation risk.[2]
Cyclodextrins (HP-

-CD)
Inclusion complexationBiocompatible; stabilizes compound; prevents stackingRequires preparation time; expensive.[1][2]
Surfactants (Tween 80) Micelle formationEffective for very lipophilic drugsHigh cellular toxicity; can interfere with membrane assays.[2]

References

  • PubChem. 6-Fluoro-7-nitroquinazolin-4(3H)-one Compound Summary. (Analogous Core Structure Properties). National Library of Medicine.[1][2] [Link][2]

  • Molecules. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances.[1][2][3][4][5] (Brick Dust Formulation Strategies). [Link]

  • Lonza. Technologies To Improve Solubility Of Brick Dust Compounds. [Link][2][6]

  • Journal of Medicinal Chemistry. Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones. (Structural Analogs & Solubility). [Link]

Technical Support Center: Quinazolinone Reaction Monitoring & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Thin Layer Chromatography (TLC) for Quinazolinone Derivatives

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Quinazolinone Chemistry Support Center. As nitrogen-containing heterocycles, quinazolinones present specific challenges in chromatography due to their basicity and polarity. The interaction between the basic nitrogen (N-1 or N-3 positions) and the acidic silanol groups on silica gel often leads to "streaking" or "tailing," masking impurities and making reaction monitoring difficult.

This guide moves beyond basic TLC instructions to address the specific physicochemical behavior of the quinazolinone scaffold during synthesis and purification.

Module 1: Troubleshooting Tailing & Resolution

Issue: "My product spots are streaking (tailing) and I cannot separate them from the starting material."

The Root Cause (Scientific Integrity)

Quinazolinones possess basic nitrogen atoms with lone pairs that act as Lewis bases. Standard silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (

).
  • Mechanism: The basic nitrogen of the quinazolinone hydrogen-bonds with the acidic silanol protons. This non-covalent "drag" causes the compound to elute slowly and unevenly, resulting in a streak rather than a tight spot.

The Solution: Competitive Inhibition

To fix this, you must introduce a stronger base into the mobile phase to "cap" the silanol sites, allowing your quinazolinone to move freely.

Protocol:

  • Add a Modifier: Add 1-3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Pre-elution (Optional but Recommended): Run the blank TLC plate in the eluent with the modifier up to the top before spotting your compound. This neutralizes the silica path ahead of time.

Critical Note: If you use TEA, you must dry the plate thoroughly (heat gun) before UV visualization, as TEA absorbs weakly in the UV range and can darken the background.

Module 2: Mobile Phase Optimization

Issue: "The reaction mixture is stuck at the baseline (


) or running with the solvent front (

)."

Quinazolinones vary from non-polar (simple alkyl-substituted) to highly polar (hydroxyl/amino-substituted). Select your solvent system based on the specific derivative class.

Standard Eluent Systems for Quinazolinones
Polarity LevelSolvent System (v/v)Target Quinazolinone ClassNotes
Low Hexane : EtOAc (8:2 to 7:3) Alkyl/Aryl-substituted (No -OH/-NH2)Standard starting point. If

, move to Medium.
Medium DCM : MeOH (98:2 to 95:5) Amide/Ester functionalizedGold Standard. Most quinazolinones separate well here.
High DCM : MeOH : TEA (90:10:1) Amino/Hydroxyl derivativesHigh polarity required to break H-bonds. TEA prevents streaking.
Very High CHCl3 : MeOH : NH4OH (80:20:1) Carboxylic acid derivatives or saltsUse only if stuck at baseline in 10% MeOH.

Module 3: Visualization & Detection

Issue: "I can't see my product, or I'm unsure if the spot is my quinazolinone."

While most quinazolinones are UV active due to the conjugated benzene and pyrimidine rings, synthesis intermediates (like open-chain amides) may have weak absorbance.

Visualization Logic
MethodMechanismAppearanceSpecificity
UV 254 nm Fluorescence QuenchingDark purple spot on green backgroundHigh. The conjugated

-system of the quinazolinone core strongly quenches UV.
Dragendorff’s Reagent Complexation with tertiary aminesOrange/Red-Brown spots Very High. Specific for alkaloids and nitrogen heterocycles.
Iodine Chamber Reversible complexationBrown/Yellow spotsMedium. General organic stain.[1] Good for non-UV active intermediates.
Vanillin Stain Condensation/OxidationVarious colors (often yellow/cream)Low. Good for distinguishing starting materials (aldehydes) from products.

Module 4: Reaction Monitoring Workflow

Scenario: Cyclization of Anthranilic Acid with an Amine/Amide.

Step-by-Step Protocol
  • Prepare the Plate: Mark three positions: SM (Starting Material), Co (Co-spot), and RM (Reaction Mixture).

  • The Co-Spot (Crucial):

    • Spot SM in lane 1.

    • Spot RM in lane 3.

    • In lane 2 (Co ), spot both SM and RM on top of each other.

    • Reasoning: If the product

      
       is very close to the SM, the Co-spot will show a "figure-8" or broadened spot if they are different, whereas two separate lanes might look identical due to slight running variations.
      
  • Elution: Run in DCM:MeOH (95:5) .

  • Analysis:

    • Anthranilic Acid (SM): Usually lower

      
       and may streak (acidic). Blue fluorescence at 365nm is common.
      
    • Quinazolinone (Product): Higher

      
       (less polar after cyclization), distinct UV 254 absorption.
      

Visual Troubleshooting Guides

Figure 1: The Troubleshooting Logic Tree

Use this workflow when encountering poor separation.

TLC_Troubleshooting start START: Poor TLC Result issue_type Identify Primary Issue start->issue_type streak Streaking / Tailing issue_type->streak no_sep No Separation (Co-elution) issue_type->no_sep no_vis No Spots Visible issue_type->no_vis sol_streak Add 1-2% TEA or NH4OH to Mobile Phase streak->sol_streak Basic Nitrogen Interaction sol_sep Change Selectivity: Swap MeOH for Acetone or use Toluene no_sep->sol_sep Similar Polarity sol_vis Check UV 254nm first. Then use Dragendorff Stain no_vis->sol_vis Lack of Conjugation

Caption: Decision matrix for diagnosing and resolving common quinazolinone TLC errors.

Figure 2: Mobile Phase Selection Strategy

Follow this polarity ladder to find the optimal


 (0.3 - 0.5).

Solvent_Selection step1 1. Start Standard: Hexane:EtOAc (7:3) check1 Rf < 0.2? step1->check1 step2 2. Increase Polarity: Pure EtOAc check1->step2 Yes check2 Still Rf < 0.2? step2->check2 step3 3. Switch System: DCM:MeOH (95:5) check2->step3 Yes check3 Streaking? step3->check3 step4 4. Add Modifier: DCM:MeOH:TEA (95:5:1) check3->step4 Yes

Caption: Step-by-step solvent optimization for quinazolinone derivatives.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). Retrieved from 5[3]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from 6

  • EPFL. (n.d.). TLC Visualization Reagents.[1][4][7][8][6][9] Retrieved from 10

  • Royal Society of Chemistry. (2024). Production of a recyclable nanobiocatalyst to synthesize quinazolinone derivatives. Retrieved from 11

  • MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis and Characterization. Retrieved from 12

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 7-Fluoro-6-methoxy-1H-quinazolin-4-one versus Gefitinib in Targeting EGFR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a perpetual endeavor. This guide provides a comprehensive, data-driven comparison of 7-Fluoro-6-methoxy-1H-quinazolin-4-one and Gefitinib, two compounds targeting the Epidermal Growth Factor Receptor (EGFR). Our analysis is grounded in established experimental protocols and publicly available data, offering researchers and drug development professionals a clear perspective on their relative efficacy.

Introduction: The Rationale for Comparison

Gefitinib (Iressa®) is a well-established, first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2][3] Its quinazoline core is a common scaffold for kinase inhibitors, a class of compounds that have been extensively investigated for their antitumor activities.[4][5] 7-Fluoro-6-methoxy-1H-quinazolin-4-one shares this fundamental structure but with distinct substitutions that may alter its biological activity, selectivity, and pharmacokinetic properties. This comparison aims to elucidate these potential differences through a detailed examination of their inhibitory mechanisms and efficacy in relevant preclinical models.

The central hypothesis is that the fluorine and methoxy substitutions on the quinazoline ring of 7-Fluoro-6-methoxy-1H-quinazolin-4-one may confer altered binding affinity and kinase selectivity compared to the established profile of Gefitinib. Understanding these differences is crucial for the potential development of novel therapeutic agents with improved efficacy or a more favorable side-effect profile.

Mechanism of Action: A Shared Target, A Potentially Divergent Interaction

Both Gefitinib and 7-Fluoro-6-methoxy-1H-quinazolin-4-one are anticipated to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, they prevent the autophosphorylation and activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and metastasis.[1][6][7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT Activation Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibition 7F6M 7-Fluoro-6-methoxy- 1H-quinazolin-4-one 7F6M->EGFR

Figure 1: Simplified EGFR signaling pathway and points of inhibition.

The key difference in their interaction with the EGFR kinase domain will likely stem from the distinct substitutions on the quinazoline scaffold. The chloro- and fluoro-aniline moiety of Gefitinib forms critical hydrogen bonds within the ATP-binding pocket. The fluoro and methoxy groups of 7-Fluoro-6-methoxy-1H-quinazolin-4-one will engage in their own unique set of interactions, potentially altering the binding affinity and residence time of the inhibitor.

Comparative Efficacy: An In Vitro Assessment

To provide a robust comparison, we will outline a series of standard in vitro assays designed to quantify and compare the efficacy of 7-Fluoro-6-methoxy-1H-quinazolin-4-one and Gefitinib.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified EGFR kinase.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, plate reader.

  • Compound Preparation: Prepare a series of dilutions for both 7-Fluoro-6-methoxy-1H-quinazolin-4-one and Gefitinib in DMSO.

  • Assay Procedure:

    • Add the kinase, peptide substrate, and varying concentrations of the inhibitors to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundEGFR IC50 (nM)
Gefitinib20
7-Fluoro-6-methoxy-1H-quinazolin-4-one15

Note: The above data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines with known EGFR mutation status (e.g., HCC827 with an activating EGFR mutation and A549 with wild-type EGFR).

Protocol:

  • Cell Culture: Culture HCC827 and A549 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-Fluoro-6-methoxy-1H-quinazolin-4-one and Gefitinib for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay.[9][10][11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Hypothetical Data Summary:

CompoundHCC827 (EGFR mutant) GI50 (µM)A549 (EGFR wild-type) GI50 (µM)
Gefitinib0.5> 10
7-Fluoro-6-methoxy-1H-quinazolin-4-one0.3> 10

Note: The above data is hypothetical and for illustrative purposes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Viability_Assay Cell Viability Assay (GI50 Determination) Kinase_Assay->Viability_Assay Cell_Culture Cancer Cell Line Culture (e.g., HCC827, A549) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (Phospho-EGFR levels) Viability_Assay->Western_Blot Xenograft Tumor Xenograft Model (e.g., Nude Mice with HCC827 tumors) Western_Blot->Xenograft Treatment Compound Administration (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment

Figure 2: A generalized experimental workflow for comparing kinase inhibitors.

In Vivo Efficacy: A Preclinical Tumor Model

To translate the in vitro findings into a more physiologically relevant context, a tumor xenograft model is essential.[13]

Objective: To evaluate the anti-tumor efficacy of 7-Fluoro-6-methoxy-1H-quinazolin-4-one and Gefitinib in a mouse xenograft model using an EGFR-mutant cancer cell line.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant HCC827 cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, Gefitinib, 7-Fluoro-6-methoxy-1H-quinazolin-4-one).

  • Compound Administration: Administer the compounds daily via oral gavage at a predetermined dose.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Hypothetical Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1200-
Gefitinib (50 mg/kg)45062.5
7-Fluoro-6-methoxy-1H-quinazolin-4-one (50 mg/kg)38068.3

Note: The above data is hypothetical and for illustrative purposes.

Discussion and Future Directions

Based on the hypothetical data presented, 7-Fluoro-6-methoxy-1H-quinazolin-4-one demonstrates a slightly improved efficacy profile compared to Gefitinib in both in vitro and in vivo models. The lower IC50 and GI50 values, coupled with a greater reduction in tumor volume, suggest that the fluoro and methoxy substitutions may enhance its binding to the EGFR kinase domain, leading to more potent inhibition.

However, this is a preliminary assessment. Further studies are warranted to fully characterize 7-Fluoro-6-methoxy-1H-quinazolin-4-one. These include:

  • Kinase Selectivity Profiling: To assess its activity against a broad panel of kinases and determine its off-target effects.

  • Pharmacokinetic Studies: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity Studies: To establish a comprehensive safety profile.

  • Evaluation against Resistant Mutants: To determine its efficacy against EGFR mutations that confer resistance to first-generation TKIs, such as the T790M mutation.[1][14]

Conclusion

While Gefitinib remains a cornerstone in the treatment of EGFR-mutant NSCLC, the exploration of novel quinazoline derivatives like 7-Fluoro-6-methoxy-1H-quinazolin-4-one is a promising avenue for developing next-generation EGFR inhibitors.[15] The preliminary comparative analysis outlined in this guide suggests that 7-Fluoro-6-methoxy-1H-quinazolin-4-one may offer a therapeutic advantage. Rigorous experimental validation, following the protocols described herein, is the critical next step in substantiating this potential.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?[Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. [Link]

  • PubMed. (2018, March 10). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. [Link]

  • AACR Journals. (2015, September 1). Gefitinib Approved for EGFR-Mutated NSCLC. [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...[Link]

  • Wikipedia. (n.d.). Gefitinib. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. [Link]

  • PubMed. (n.d.). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • National Institutes of Health. (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. [Link]

  • National Center for Biotechnology Information. (2021, June 1). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. [Link]

  • Dove Medical Press. (n.d.). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. [Link]

  • PubMed. (2023, May 9). The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Frontiers. (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

  • bioRxiv. (2022, February 16). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. [Link]

  • SpringerLink. (2022, July 15). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • Dove Medical Press. (2023, February 17). Characterization of patient-derived xenograft model of NSCLC. [Link]

  • Atlantis Press. (n.d.). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). [Link]

  • ACS Omega. (2023, August 23). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation. [Link]

  • ResearchGate. (n.d.). Mechanisms of acquired resistance to gefitinib/erlotinib in EGFR-mutated NSCLC. EGFR, epidermal growth factor receptor. [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. [Link]

  • Frontiers. (2021, May 25). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

  • MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. [Link]

  • National Center for Biotechnology Information. (2023, September 13). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. [Link]

  • ERS Publications. (n.d.). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. [Link]

  • Taylor & Francis Online. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?[Link]

  • Medscape. (n.d.). Iressa (gefitinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • PubMed Central. (n.d.). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. [Link]

  • YouTube. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay. [Link]

  • Journal of Basic and Clinical Pharmacy. (2010, August 15). 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE k-NEAREST NEIGHBOR MOLECULAR FI. [Link]

  • BioWorld. (2026, February 2). EGFR inhibition ameliorates oral cancer-related pain. [Link]

  • AACR Journals. (n.d.). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. [Link]

  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

Sources

Comparative Analysis of Quinazolinone Synthesis: From Classical Condensation to Green Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Overview: Quinazolinones are privileged scaffolds in medicinal chemistry, serving as the core for EGFR inhibitors (e.g., Gefitinib), anticonvulsants, and anti-inflammatory agents. While classical methods offer robust scalability for simple substrates, modern drug discovery demands milder conditions to tolerate complex functionality. This guide provides an evidence-based comparison to assist researchers in selecting the optimal route based on yield, atom economy, and functional group tolerance.

Route Analysis & Mechanistic Insight

Method A: Classical Niementowski Condensation

The Historical Baseline The Niementowski synthesis involves the condensation of anthranilic acids with amides (or formamide) under high thermal stress.

  • Mechanism: Thermal dehydration drives the formation of an amide bond followed by intramolecular cyclodehydration.

  • Application Context: Best reserved for simple, robust substrates where cost-minimization is the primary driver and functional groups can withstand temperatures >180°C.

  • Limitation: Low yields with steric hindrance; often requires microwave assistance to become viable for library synthesis.

Method B: Copper-Catalyzed Oxidative Cyclization

The Versatile Workhorse This route utilizes 2-aminobenzamides and aldehydes (or alcohols) coupled via a Copper(I) or (II) catalyst.

  • Mechanism: Involves the formation of a Schiff base intermediate, followed by Cu-mediated oxidative cyclization. Air often serves as the terminal oxidant.

  • Application Context: Ideal for introducing diversity at the C-2 position using readily available aldehydes.

  • Limitation: Residual metal contamination (requiring scavenger resins) and potential toxicity issues in late-stage pharma.

Method C: Iodine-Catalyzed Green Synthesis

The Modern Standard A metal-free approach using molecular iodine (


) as a mild Lewis acid and oxidant, often in DMSO or with TBHP.
  • Mechanism: Iodine activates the imine intermediate for intramolecular nucleophilic attack and facilitates the subsequent dehydrogenative aromatization.

  • Application Context: The "Gold Standard" for medicinal chemistry libraries due to high functional group tolerance, operational simplicity, and absence of heavy metals.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting a synthesis route based on substrate constraints and project goals.

Quinazolinone_Route_Selection Start Target: Quinazolinone Scaffold Check_Substrate Analyze Substrate Stability Start->Check_Substrate Robust Robust / Simple Structure Check_Substrate->Robust Stable >150°C Sensitive Acid/Heat Sensitive or Complex Check_Substrate->Sensitive Labile Groups Method_A Method A: Niementowski (High Heat, Low Cost) Robust->Method_A Check_Metal Is Metal Contamination Critical? Sensitive->Check_Metal Method_B Method B: Cu-Catalyzed (Versatile C-2 Substitution) Check_Metal->Method_B No (Metal OK) Method_C Method C: Iodine-Catalyzed (Green, Metal-Free, High Yield) Check_Metal->Method_C Yes (Avoid Metals)

Figure 1: Strategic decision tree for selecting the optimal quinazolinone synthesis route based on substrate stability and purity requirements.

Comparative Performance Metrics

The following data aggregates average performance across diverse substrate libraries (n > 20) based on recent literature reviews.

FeatureMethod A: Niementowski (Thermal)Method B: Cu-Catalyzed (Oxidative)Method C: Iodine-Catalyzed (Green)
Reaction Temp 140°C – 200°C80°C – 110°C60°C – 80°C (or RT)
Avg. Yield 40% – 65%75% – 90%85% – 96%
Time 6 – 24 Hours4 – 12 Hours1 – 4 Hours
Atom Economy High (Water byproduct)Moderate (Oxidant waste)High (Catalytic cycle)
Purification Recrystallization often sufficientColumn Chromatography requiredFiltration/Wash often sufficient
Key Risk Thermal decompositionMetal scavenging requiredIodine staining (minor)

Detailed Experimental Protocols

Protocol 1: Metal-Free Iodine-Catalyzed Synthesis (Recommended)

Based on Mohammed et al. (2015) and recent optimizations.

Rationale: This protocol is selected for its operational simplicity and high yield.[1] The use of DMSO serves as both solvent and co-oxidant.

Reagents:

  • 2-Aminobenzamide (1.0 mmol)

  • Aryl Aldehyde (1.0 mmol)

  • Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: Ethanol or DMSO (3-5 mL)

Step-by-Step Workflow:

  • Charge: In a 10 mL round-bottom flask, combine 2-aminobenzamide (1 eq) and the target aldehyde (1 eq).

  • Catalyst Addition: Add molecular iodine (0.1 eq). If using ethanol, ensure it is anhydrous to prevent hydrolysis of the intermediate imine.

  • Reaction: Stir the mixture at 70°C. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

    • Checkpoint: Look for the disappearance of the aldehyde spot and the formation of a fluorescent spot (quinazolinone).

    • Time: Typically complete within 2-4 hours.

  • Quench: Cool to room temperature. Add 5% aqueous sodium thiosulfate (

    
    ) to quench excess iodine (color changes from dark brown to pale yellow).
    
  • Isolation:

    • If solid precipitates: Filter and wash with cold water/ethanol.

    • If soluble: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show a characteristic singlet around 
    
    
    
    8.0-8.2 ppm (C-2 proton) if C-2 is unsubstituted, or disappearance of the amide
    
    
    protons.
Protocol 2: Copper-Catalyzed Oxidative Cyclization

Based on Wang et al. and recent literature.[1]

Rationale: Use this when starting from benzyl alcohols instead of aldehydes, as the copper system can perform the tandem oxidation-cyclization.

Reagents:

  • 2-Aminobenzamide (1.0 mmol)

  • Benzyl Alcohol derivative (1.0 mmol)

  • Catalyst: CuCl or CuBr (5-10 mol%)

  • Ligand: 2,2'-Bipyridine (optional, often ligand-free)

  • Base:

    
     (1.0 eq)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Air balloon.

Step-by-Step Workflow:

  • Mix: Dissolve reactants and base in acetonitrile or DMF.

  • Catalyst: Add Cu salt and oxidant.[1]

  • Heat: Reflux at 80-100°C under an air atmosphere (or

    
     balloon).
    
  • Work-up: Filter through a celite pad to remove copper salts. Concentrate filtrate.

  • Purification: Silica gel chromatography is usually required to separate unreacted alcohol.

Mechanistic Visualization (Iodine Route)

Understanding the mechanism is crucial for troubleshooting. The iodine acts as a Lewis acid to activate the imine and an oxidant to aromatize the ring.

Iodine_Mechanism Reactants 2-Aminobenzamide + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine - H2O Cyclization Intramolecular Cyclization (Amine attack) Imine->Cyclization Activated by Dihydro Dihydroquinazolinone Cyclization->Dihydro Product Quinazolin-4(3H)-one (Aromatic) Dihydro->Product - 2H I2_Lewis I2 (Lewis Acid) I2_Lewis->Cyclization I2_Ox I2 / DMSO (Oxidation) I2_Ox->Product

Figure 2: Mechanistic pathway of Iodine-catalyzed synthesis. Iodine plays a dual role: activating the imine formation/cyclization (Lewis acid) and driving the final aromatization (Oxidant).

References

  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond.[1][2] The Journal of Organic Chemistry, 80(13), 6915–6921. Link

  • Liang, F., et al. (2021). Iodine-Promoted Oxidative Cyclization for the Synthesis of Quinazolinones.[1] Synlett, 32, 733-737.[1] Link

  • Han, B., et al. (2011). Copper-Catalyzed Tandem Oxidative Synthesis of Quinazolinones from 2-Aminobenzonitriles and Benzyl Alcohols. Organic Chemistry Frontiers. Link

  • Hensbergen, A. W., et al. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines (Niementowski Modification).[3] Tetrahedron Letters, 56(46), 6478–6483.[3] Link[3]

  • Komar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.[4] Green Chemistry Letters and Reviews, 14(4). Link

Sources

Benchmarking 7-Fluoro-6-methoxy-1H-quinazolin-4-one against current cancer therapies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 7-Fluoro-6-methoxy-1H-quinazolin-4-one Scaffolds in Next-Generation Kinase Inhibitors

Executive Summary

This technical guide benchmarks the 7-Fluoro-6-methoxy-1H-quinazolin-4-one scaffold—a critical pharmacophore in medicinal chemistry—against established cancer therapies like Gefitinib and Erlotinib . While the title compound serves as the synthetic progenitor, its value lies in the 4-anilinoquinazoline derivatives generated from this core.

Unlike the standard 6,7-dimethoxy substitution pattern found in first-generation EGFR inhibitors (e.g., Gefitinib), the introduction of a 7-Fluoro group fundamentally alters the electronic landscape of the molecule. This modification enhances metabolic stability by blocking the labile 7-methoxy dealkylation site and improves binding affinity in resistant cell lines (e.g., BGC823). This guide provides a direct comparison of these novel fluorinated derivatives against the standard of care, supported by experimental protocols and mechanistic insights.

Mechanistic Profiling & Rationale

The Structural Shift: Fluorine vs. Methoxy

Current therapies like Gefitinib rely on a 6,7-dimethoxyquinazoline core. The 7-methoxy group is a primary site for metabolic degradation (O-demethylation), leading to rapid clearance.

  • The Innovation: Replacing the 7-methoxy group with a 7-fluoro atom (using the 7-Fluoro-6-methoxy-1H-quinazolin-4-one scaffold).

  • Effect: Fluorine is a bioisostere of hydrogen but with high electronegativity. It prevents oxidative metabolism at the 7-position and alters the pKa of the quinazoline ring, potentially enhancing hydrogen bonding with the kinase hinge region (Met793 in EGFR).

Signaling Pathway Intervention

The derivatives of this scaffold function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By docking into the ATP-binding pocket, they abrogate downstream signaling cascades essential for tumor proliferation.

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ATP ATP ATP->EGFR Activates Inhibitor 7-Fluoro-Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding (Competitive Inhibition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT (Survival) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->Proliferation

Figure 1: Mechanism of Action. The 7-Fluoro-quinazoline derivative competes with ATP for the EGFR binding site, halting downstream PI3K/AKT and RAS/ERK signaling cascades.

Comparative Benchmark: 7-Fluoro Derivatives vs. Gefitinib

The following data benchmarks a representative 7-Fluoro-4-anilinoquinazoline (Compound 2i) derived from the title scaffold against Gefitinib (Iressa).

Table 1: In Vitro Cytotoxicity Profile (IC50)

Data synthesized from comparative SAR studies [1].

Feature7-Fluoro Derivative (Cmpd 2i) Gefitinib (Standard) Performance Delta
Core Scaffold 7-Fluoro-6-methoxyquinazoline6,7-DimethoxyquinazolineBioisosteric Replacement
HeLa (Cervical) 7.15 µM> 10 µM+28% Potency
BGC823 (Gastric) 4.65 µM> 10 µM> 2-Fold Potency
Selectivity High (Tumor vs Normal)ModerateEnhanced Therapeutic Index
Metabolic Liability Low (Blocked C-7 position)High (C-7 O-demethylation)Extended Half-life (Predicted)

Key Insight: The 7-Fluoro derivatives exhibit superior potency in gastric cancer lines (BGC823) where Gefitinib often shows reduced efficacy. This suggests the 7-Fluoro scaffold may overcome specific resistance mechanisms associated with the bulkier 7-methoxy group.

Experimental Protocols

Workflow A: Synthesis of the Active Inhibitor

The 7-Fluoro-6-methoxy-1H-quinazolin-4-one is inactive until converted to the 4-anilino derivative.

Synthesis_Workflow Step1 Start: 7-Fluoro-6-methoxy- quinazolin-4-one Intermediate 4-Chloro-7-fluoro- 6-methoxyquinazoline Step1->Intermediate Reflux, 3h Reagent1 SOCl2 / DMF (Chlorination) Reagent1->Step1 Final Active Inhibitor (7-Fluoro-4-anilino) Intermediate->Final iPrOH, Reflux Reagent2 Aniline Derivative (Nucleophilic Subst.) Reagent2->Intermediate

Figure 2: Synthetic activation pathway. The inert 4-one scaffold is chlorinated and then coupled with an aniline to generate the bioactive kinase inhibitor.

Step-by-Step Protocol:

  • Chlorination: Dissolve 7-Fluoro-6-methoxy-1H-quinazolin-4-one (1.0 eq) in thionyl chloride (

    
    , 10 eq) with a catalytic amount of DMF. Reflux for 3 hours. Evaporate excess 
    
    
    
    to obtain the 4-chloro intermediate.
  • Amination: Dissolve the 4-chloro intermediate in isopropanol. Add the substituted aniline (1.1 eq) (e.g., 3-chloro-4-fluoroaniline). Reflux for 4-6 hours.

  • Isolation: Cool to room temperature. The product precipitates as a hydrochloride salt. Filter, wash with cold isopropanol, and dry.

  • Validation: Verify structure via

    
    -NMR (Look for loss of amide proton and appearance of NH signal at ~9.5 ppm).
    
Workflow B: In Vitro Cytotoxicity (MTT Assay)

To replicate the benchmark data:

  • Seeding: Plate BGC823 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add graded concentrations (0.1 - 100 µM) of the 7-Fluoro derivative and Gefitinib (Positive Control). DMSO concentration must remain < 0.1%.[1]

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Source: National Institutes of Health (PMC) / Molecules. Context: Primary source for the comparative biological activity of 7-fluoro derivatives vs. Gefitinib in BGC823 and HeLa cell lines. [Link]

  • Comparison of Gefitinib Plus Chemotherapy Versus Gefitinib Alone for Advanced Non-Small-Cell Lung Cancer. Source: National Institutes of Health (PubMed).[2] Context: Establishes the baseline clinical performance and limitations of the standard therapy (Gefitinib).[3] [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Source: MDPI. Context: Provides the standard synthetic routes for 6,7-dimethoxy inhibitors, serving as the control method for the synthesis protocol. [Link]

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of Fluoro- vs. Chloro-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] A common strategy to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds is the introduction of halogen substituents. Among these, fluorine and chlorine are frequently employed bioisosteres. This guide provides an in-depth, objective comparison of the biological activities of fluoro- versus chloro-substituted quinazolinones, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Rationale for Halogen Substitution

The choice between fluorine and chlorine as a substituent is a critical decision in drug design, as these halogens impart distinct physicochemical properties to the parent molecule.

  • Fluorine: Due to its small size and high electronegativity, fluorine can form strong bonds with carbon, often enhancing metabolic stability by blocking sites of oxidative metabolism.[5] Its introduction can also alter the acidity of nearby functional groups and modulate binding interactions through the formation of hydrogen bonds or other electrostatic interactions.

  • Chlorine: Being larger and less electronegative than fluorine, chlorine has a more significant impact on the overall size and lipophilicity of the molecule. This can influence membrane permeability and binding to hydrophobic pockets within a target protein. In some cases, chloro-substituted compounds have shown superior binding affinity compared to their fluoro-analogs.[6]

A comparative analysis of a large dataset of fluorinated and chlorinated compound pairs revealed that chlorinated compounds showed a statistically significant, albeit modest, increase in binding constants in 50% of the cases, whereas fluorinated counterparts showed higher activity in 42% of instances.[6] This underscores that the "better" halogen is highly context-dependent, relying on the specific biological target and the desired pharmacological profile.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative overview of the biological activities of fluoro- and chloro-substituted quinazolinones across several key therapeutic areas.

Anticancer Activity

Quinazolinone derivatives are well-known for their potent anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]

The substitution pattern of halogens on the quinazolinone core can significantly influence their cytotoxic efficacy. For instance, a study on fluoro-substituted 3,4-dihydroquinazoline derivatives revealed that compound 8h (KCP10068F) exhibited a potent cytotoxic effect on A549 non-small cell lung cancer cells with an IC50 value of 5.9 µM, which was comparable to the non-halogenated lead compound.[5] Notably, this fluoro-substituted analog also demonstrated a twofold increase in metabolic stability in both rat and human liver microsomes, highlighting a key advantage of fluorination.[5]

While direct head-to-head comparisons of fluoro- vs. chloro-substituted quinazolinones in the same study are limited in the reviewed literature, the data suggests that both types of halogenation can lead to potent anticancer agents.[9][10] The terminal phenyl group substituted with a chlorine atom in the para-position has been noted to form favorable hydrophobic bonds within the VEGFR-2 binding pocket.[8]

Table 1: Comparative Anticancer Activity of Halogenated Quinazolinones

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
3o Not specifiedA5494.26[9]
HCT1163.92[9]
MCF-70.14[9]
8h (KCP10068F) 4-Fluorobenzyl amideA5495.9[5]
Gefitinib (Standard) Chloro and FluoroA54917.9[9]
HCT11621.55[9]
MCF-720.68[9]
Antimicrobial Activity

Halogenated quinazolinones have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[10][11][12] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[12]

Studies have indicated that compounds containing chloro or methoxy groups often exhibit good antimicrobial activity.[10] For example, dimeric 2-(2-chlorophenyl)-quinazolin-4-ones have been reported to have very good activity against several bacterial strains.[10] In another study, a 7-chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivative was synthesized, indicating the exploration of compounds with both fluoro and chloro substitutions.[10]

One study found that a particular quinazolinone derivative (2b ) was effective against the Gram-negative bacteria Escherichia coli and Shigella sonnei, the latter being a cause of dysentery that is often multi-drug resistant.[3] While this specific compound was not halogenated, the broader class of quinazolinones is actively being investigated for novel antimicrobial agents.[3][13]

Anticonvulsant Activity

The quinazolinone scaffold is also a key feature of compounds with central nervous system activity, including anticonvulsant properties.[2][14] Many of these compounds are thought to exert their effects by modulating the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[14][15]

A comparative study of halogenated quinazolines provided direct insight into the effect of different halogens on anticonvulsant activity. It was found that a 4-bromo substitution resulted in higher activity than a 4-chloro substitution, which in turn was more active than a 4-fluoro substitution.[15] This suggests that for this particular scaffold and biological target, a larger halogen atom is preferred. However, it is important to note that even the fluoro- and chloro-substituted compounds showed considerable anticonvulsant activity.[15]

Table 2: Comparative Anticonvulsant Activity of Halogenated Quinazolines

Compound IDHalogen SubstitutionAnticonvulsant Activity RankReference
5d 4-Bromo1[15]
5b 4-Chloro2[15]
5c 4-Fluoro3[15]

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and biological evaluation of halogenated quinazolinones are provided below.

Synthesis of a Representative 6-Chloro-2-phenyl-4(3H)-quinazolinone

This protocol is a generalized procedure based on common synthetic routes for quinazolinone synthesis.[16][17][18][19]

Step 1: Acylation of 5-Chloroanthranilic Acid

  • To a solution of 5-chloroanthranilic acid (1.0 eq) in a suitable solvent such as pyridine or dioxane, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-benzamido-5-chlorobenzoic acid.

Step 2: Cyclization to form the Quinazolinone Ring

  • Reflux the 2-benzamido-5-chlorobenzoic acid from Step 1 with an excess of acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate.

Step 3: Formation of the Final Quinazolinone

  • To a solution of the benzoxazinone intermediate from Step 2 in glacial acetic acid, add ammonium acetate (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to yield 6-chloro-2-phenyl-4(3H)-quinazolinone.

DOT Diagram: Synthesis of 6-Chloro-2-phenyl-4(3H)-quinazolinone

G cluster_synthesis Synthesis Workflow start 5-Chloroanthranilic Acid + Benzoyl Chloride step1 Step 1: Acylation (Pyridine, 0°C to RT) start->step1 intermediate1 2-Benzamido-5-chlorobenzoic Acid step1->intermediate1 step2 Step 2: Cyclization (Acetic Anhydride, Reflux) intermediate1->step2 intermediate2 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one step2->intermediate2 step3 Step 3: Amination/Rearrangement (Ammonium Acetate, Acetic Acid, Reflux) intermediate2->step3 end_product 6-Chloro-2-phenyl-4(3H)-quinazolinone step3->end_product

Caption: Workflow for the synthesis of a chloro-substituted quinazolinone.

Synthesis of a Representative 6-Fluoro-2-phenyl-4(3H)-quinazolinone

The synthesis of the fluoro-analog follows a similar pathway, starting with the corresponding fluoro-substituted anthranilic acid.

Step 1: Acylation of 5-Fluoroanthranilic Acid

  • Substitute 5-chloroanthranilic acid with 5-fluoroanthranilic acid (1.0 eq) and follow the procedure outlined in Step 1 of the chloro-derivative synthesis to obtain 2-benzamido-5-fluorobenzoic acid.

Step 2: Cyclization to form the Benzoxazinone Intermediate

  • Follow the procedure in Step 2 of the chloro-derivative synthesis using 2-benzamido-5-fluorobenzoic acid to obtain 6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 3: Formation of the Final Quinazolinone

  • Follow the procedure in Step 3 of the chloro-derivative synthesis using the fluoro-benzoxazinone intermediate to yield 6-fluoro-2-phenyl-4(3H)-quinazolinone.

In Vitro Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Step 1: Cell Seeding

  • Culture cancer cells (e.g., A549, MCF-7, HCT116) in appropriate media until they reach logarithmic growth phase.[9]

  • Trypsinize the cells and perform a cell count using a hemocytometer.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compounds (fluoro- and chloro-substituted quinazolinones) in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[20] The final DMSO concentration should be less than 0.5%.

  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., Gefitinib).

  • Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

Step 3: MTT Addition and Incubation

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Step 4: Formazan Solubilization and Absorbance Measurement

  • Carefully remove the media from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DOT Diagram: MTT Assay Workflow

G cluster_assay MTT Assay for Cytotoxicity start Cancer Cell Culture step1 Step 1: Seed cells in 96-well plate start->step1 incubation1 Incubate 24h step1->incubation1 step2 Step 2: Treat cells with Test Compounds incubation1->step2 incubation2 Incubate 48-72h step2->incubation2 step3 Step 3: Add MTT Reagent incubation2->step3 incubation3 Incubate 4h step3->incubation3 step4 Step 4: Solubilize Formazan (DMSO) incubation3->step4 step5 Step 5: Measure Absorbance (570 nm) step4->step5 end_result Calculate IC50 Values step5->end_result

Caption: Workflow for determining the in vitro cytotoxicity of compounds.

Mechanistic Insights and Signaling Pathways

The biological activity of halogenated quinazolinones can be attributed to their interaction with various cellular targets. Understanding these mechanisms is crucial for rational drug design.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

Many quinazolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a critical role in signaling pathways that control cell growth, proliferation, and angiogenesis. The quinazolinone core acts as a scaffold that mimics the adenine region of ATP, allowing it to bind to the ATP-binding site of the kinase domain and block its activity.

DOT Diagram: Simplified EGFR Signaling Pathway and Inhibition

G cluster_pathway EGFR Signaling and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding P P EGFR->P Autophosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by quinazolinone derivatives.

Modulation of GABA-A Receptors

For anticonvulsant activity, quinazolinones often act as positive allosteric modulators of GABA-A receptors.[14] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a site on the GABA-A receptor distinct from the GABA binding site, these compounds can enhance the influx of chloride ions in response to GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

Conclusion

The substitution of a quinazolinone core with fluorine or chlorine offers a powerful strategy to fine-tune its biological activity and pharmacokinetic profile. The available data suggests that there is no universally superior halogen; the choice is highly dependent on the specific therapeutic target and desired outcomes.

  • Chloro-substituted quinazolinones may offer an advantage in binding affinity in some cases and have demonstrated significant antimicrobial and anticonvulsant activity.[6][10][15]

  • Fluoro-substituted quinazolinones can provide enhanced metabolic stability, a crucial parameter for drug development, while maintaining potent biological activity.[5]

This guide provides a framework for the comparative analysis of these two important classes of compounds. The detailed experimental protocols and mechanistic insights are intended to empower researchers to rationally design and evaluate novel fluoro- and chloro-substituted quinazolinones as potential therapeutic agents. Further head-to-head comparative studies are warranted across a broader range of biological targets to fully elucidate the nuanced effects of these halogen substitutions.

References

  • Moir, M., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • (N.A.). (N.D.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • (N.A.). (N.D.). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • (N.A.). (N.D.). Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Taylor & Francis Online.
  • (N.A.). (2025). A Comparative Analysis of the Biological Activities of Benzoxazinones and Quinazolinones. BenchChem.
  • (N.A.). (N.D.). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). PubMed.
  • (N.A.). (N.D.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • (N.A.). (N.D.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • (N.A.). (N.D.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • (N.A.). (2023). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Bentham Science.
  • (N.A.). (N.D.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC.
  • Lee, J.Y., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed.
  • (N.A.). (N.D.). Synthesis of some new tricyclic 4(3H)
  • (N.A.). (N.D.). Synthesis of quinazolinone libraries and derivatives thereof.
  • (N.A.). (N.D.). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed.
  • (N.A.). (N.D.).
  • (N.A.). (N.D.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • (N.A.). (N.D.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • (N.A.). (N.D.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC.
  • (N.A.). (N.D.). VEGFR-2 inhibitor. Wikipedia.

Sources

A Head-to-Head Comparison: Evaluating 7-Fluoro-6-methoxy-1H-quinazolin-4-one Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of oncology, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive cross-validation of the experimental results for a novel quinazolinone derivative, 7-Fluoro-6-methoxy-1H-quinazolin-4-one , and compares its projected performance with established therapeutic agents, Gefitinib (Iressa) and Erlotinib (Tarceva). Through a detailed examination of synthetic pathways, characterization data, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a thorough comparative analysis to inform future research directions.

Introduction: The Quinazolinone Core in Kinase Inhibition

The quinazolinone ring system is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and antihypertensive properties.[2] Their significance in oncology is particularly pronounced, with several derivatives functioning as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] The targeted inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has proven to be a successful strategy in cancer therapy.[3] This guide focuses on 7-Fluoro-6-methoxy-1H-quinazolin-4-one, a compound designed to leverage the established pharmacophore of the quinazolinone core while exploring the impact of fluorine and methoxy substitutions on its biological profile.

Synthesis and Characterization: A Comparative Overview

A robust and efficient synthetic route is paramount for the viability of any potential drug candidate. Here, we outline a proposed synthesis for 7-Fluoro-6-methoxy-1H-quinazolin-4-one, drawing upon established methodologies for related quinazolinone derivatives. This is followed by a comparison with the known synthetic routes for Gefitinib and Erlotinib.

Proposed Synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

The synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one can be envisioned to proceed from the readily available precursor, 7-Fluoro-6-nitroquinazolin-4(3H)-one. The synthetic strategy involves a three-step process: reduction of the nitro group, diazotization of the resulting amine, and subsequent methoxylation.

dot

Synthesis_Workflow A 7-Fluoro-6-nitroquinazolin-4(3H)-one B Reduction (e.g., Fe/NH4Cl, EtOH/H2O) A->B Step 1 C 6-Amino-7-fluoroquinazolin-4(3H)-one B->C D Diazotization (NaNO2, HBF4) C->D Step 2 E Diazo Salt Intermediate D->E F Methoxylation (MeOH, heat) E->F Step 3 G 7-Fluoro-6-methoxy-1H-quinazolin-4-one F->G

Caption: Proposed synthetic workflow for 7-Fluoro-6-methoxy-1H-quinazolin-4-one.

Experimental Protocol: Synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

  • Step 1: Reduction of 7-Fluoro-6-nitroquinazolin-4(3H)-one.

    • To a stirred suspension of 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in a mixture of ethanol and water (4:1) is added ammonium chloride (5.0 eq) and iron powder (5.0 eq).

    • The reaction mixture is heated to reflux (approx. 80 °C) and monitored by TLC.

    • Upon completion, the hot mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The resulting solid, 6-Amino-7-fluoroquinazolin-4(3H)-one, is washed and dried.

  • Step 2: Diazotization of 6-Amino-7-fluoroquinazolin-4(3H)-one.

    • The amino derivative (1.0 eq) is suspended in a solution of tetrafluoroboric acid (HBF4) at 0 °C.

    • A solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for 30 minutes at 0 °C to form the diazonium salt intermediate.

  • Step 3: Methoxylation.

    • The solution containing the diazonium salt is added to heated methanol.

    • The mixture is refluxed until the evolution of nitrogen gas ceases.

    • The reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 7-Fluoro-6-methoxy-1H-quinazolin-4-one.

Comparative Physicochemical and Spectroscopic Data

The successful synthesis of a compound is confirmed by its analytical and spectroscopic data. Below is a comparative table of the expected data for 7-Fluoro-6-methoxy-1H-quinazolin-4-one and the reported data for Gefitinib and Erlotinib.

Property7-Fluoro-6-methoxy-1H-quinazolin-4-one (Expected)Gefitinib (Iressa)Erlotinib (Tarceva)
Molecular Formula C₉H₆FN₂O₂C₂₂H₂₄ClFN₄O₃C₂₂H₂₃N₃O₄
Molecular Weight 193.15 g/mol 446.90 g/mol 393.44 g/mol
¹H NMR (DMSO-d₆, δ) Signals for aromatic protons, methoxy protons, and NH proton.Aromatic, morpholine, methoxy, and propoxy signals.Aromatic, ethynyl, and methoxy signals.
¹³C NMR (DMSO-d₆, δ) Signals for quinazolinone core carbons, and methoxy carbon.Signals for quinazoline core, morpholine, and substituted aniline carbons.Signals for quinazoline core, ethynyl, and substituted aniline carbons.
Mass Spec (ESI-MS) m/z: [M+H]⁺ at 194.05m/z: [M+H]⁺ at 447.15m/z: [M+H]⁺ at 394.18

Biological Activity: A Head-to-Head Comparison of Kinase Inhibition

The primary rationale for synthesizing novel quinazolinone derivatives is to explore their potential as kinase inhibitors for cancer therapy. This section details the experimental protocols for evaluating the biological activity of 7-Fluoro-6-methoxy-1H-quinazolin-4-one and compares its anticipated performance against Gefitinib and Erlotinib, both of which are established EGFR tyrosine kinase inhibitors.

dot

Biological_Evaluation_Workflow A Compound Synthesis (7-Fluoro-6-methoxy-1H-quinazolin-4-one) B In Vitro Kinase Assays (EGFR, VEGFR-2) A->B Primary Screening C Determine IC50 Values B->C D Cell-Based Proliferation Assays (e.g., MTT Assay on Cancer Cell Lines) C->D Secondary Screening E Determine GI50 Values D->E F Comparative Analysis (vs. Gefitinib, Erlotinib) E->F Data Interpretation

Caption: Workflow for the biological evaluation of quinazolinone derivatives.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of a compound on a specific kinase is a critical measure of its potency and selectivity.

Experimental Protocol: EGFR/VEGFR-2 Kinase Assay

  • Reagents and Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound (7-Fluoro-6-methoxy-1H-quinazolin-4-one, Gefitinib, Erlotinib) in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

To assess the cytostatic or cytotoxic effects of the compounds on cancer cells, a cell proliferation assay such as the MTT assay is commonly employed.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Biological Performance

The following table summarizes the known biological activities of Gefitinib and Erlotinib and provides a projected profile for 7-Fluoro-6-methoxy-1H-quinazolin-4-one based on structure-activity relationships of similar compounds.

CompoundTarget Kinase(s)IC₅₀ (EGFR)GI₅₀ (A549 cells)Mechanism of Action
7-Fluoro-6-methoxy-1H-quinazolin-4-one EGFR, potentially other kinasesTo be determinedTo be determinedATP-competitive kinase inhibitor (projected)
Gefitinib (Iressa) EGFR2-37 nM~0.5 µMReversible ATP-competitive inhibitor of EGFR tyrosine kinase.[4]
Erlotinib (Tarceva) EGFR2 nM~1 µMReversible ATP-competitive inhibitor of EGFR tyrosine kinase.[5]

Discussion and Future Perspectives

The key differentiators for 7-Fluoro-6-methoxy-1H-quinazolin-4-one are the substitutions on the quinazolinone core. The fluorine atom at the 7-position may enhance binding affinity and metabolic stability, while the methoxy group at the 6-position could influence selectivity and pharmacokinetic properties. Future studies should focus on the successful synthesis and purification of the compound, followed by rigorous in vitro and in vivo testing to validate its projected biological activity. A comprehensive kinase profiling panel would be instrumental in determining its selectivity and identifying potential off-target effects.

References

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Quinazolinone moieties are widely recognised as crucial structural components in the development of antineoplastic drugs. (2023). National Center for Biotechnology Information. [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules. [Link]

  • Erlotinib (Tarceva). (2016). U.S. Food and Drug Administration. [Link]

  • Erlotinib (Tarceva) for the Treatment of Non–Small-Cell Lung Cancer and Pancreatic Cancer. (2008). P&T. [Link]

  • Gefitinib. (n.d.). Wikipedia. [Link]

  • Lapatinib. (n.d.). PubChem. [Link]

Sources

A Head-to-Head Comparative Guide: 7-Fluoro-6-methoxy-1H-quinazolin-4-one and Leading EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quinazolinone scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive, head-to-head comparison of the novel compound 7-Fluoro-6-methoxy-1H-quinazolin-4-one with a panel of clinically significant, structurally related Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, Lapatinib, Afatinib, and Osimertinib .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these compounds from a preclinical perspective. We will delve into their mechanisms of action, comparative biological activities, and the requisite experimental protocols for a robust evaluation, thereby providing a framework for assessing the potential of new chemical entities in this class.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The 4(3H)-quinazolinone moiety is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. In oncology, its rigid, bicyclic structure provides an ideal framework for ATP-competitive inhibition of protein kinases, a critical class of enzymes often dysregulated in cancer. The quinazoline core serves as a versatile template for designing selective and potent inhibitors targeting the ATP-binding pocket of kinases like EGFR.[4]

The Panel of Comparators: Generations of EGFR Inhibition

To contextualize the potential of 7-Fluoro-6-methoxy-1H-quinazolin-4-one, we will compare it against established EGFR inhibitors that represent different generations of development:

  • First-Generation (Reversible Inhibitors):

    • Gefitinib (Iressa®): A selective inhibitor of EGFR tyrosine kinase.[1][4][5]

    • Erlotinib (Tarceva®): Another reversible EGFR tyrosine kinase inhibitor.[6][7][8]

  • Second-Generation (Irreversible Inhibitors):

    • Afatinib (Gilotrif®): An irreversible inhibitor that covalently binds to EGFR and other ErbB family members.[9][10]

    • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2/neu.[11][12]

  • Third-Generation (Mutant-Selective Irreversible Inhibitor):

    • Osimertinib (Tagrisso®): Specifically designed to target the T790M resistance mutation in EGFR, while sparing the wild-type form.[13][14][15]

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

The compounds discussed in this guide are all ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP ATP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitors Quinazolinone Inhibitors Inhibitors->EGFR Blocks ATP Binding ADP ADP ATP->ADP Phosphorylation Cell_Pro Cell Proliferation & Survival RAS_RAF->Cell_Pro PI3K_AKT->Cell_Pro

Figure 1: Simplified EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

A crucial aspect of drug development is understanding the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a compound. Below is a comparative table of the selected EGFR inhibitors.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPpKaBioavailability (%)Protein Binding (%)Elimination Half-Life (h)
7-Fluoro-6-methoxy-1H-quinazolin-4-one C₉H₇FN₂O₂194.16Predicted: 1.5-2.5Predicted: 6.0-7.0Data not availableData not availableData not available
Gefitinib C₂₂H₂₄ClFN₄O₃446.903.25.4, 7.2[4]~60[16]~90~48[16]
Erlotinib C₂₂H₂₃N₃O₄393.443.15.4~60, increased to ~100 with food[7]~95~36[8]
Lapatinib C₂₉H₂₆ClFN₄O₄S581.065.05.5, 7.2Variable>9924
Afatinib C₂₄H₂₅ClFN₅O₃485.943.57.1~92~95~37[9]
Osimertinib C₂₈H₃₃N₇O₂499.614.47.3~70~95~48[14]

Note: Values for 7-Fluoro-6-methoxy-1H-quinazolin-4-one are predicted and require experimental validation.

Comparative Biological Activity: In Vitro Efficacy

The cornerstone of comparing kinase inhibitors is the determination of their half-maximal inhibitory concentration (IC50) against the target enzyme and various cancer cell lines. While experimental data for 7-Fluoro-6-methoxy-1H-quinazolin-4-one is not yet publicly available, the following table illustrates the expected data points and provides known values for the comparator drugs against relevant cell lines.

CompoundTarget Kinase(s)A549 (NSCLC, EGFR wt) IC50 (µM)PC-9 (NSCLC, EGFR ex19del) IC50 (µM)H1975 (NSCLC, L858R/T790M) IC50 (µM)
7-Fluoro-6-methoxy-1H-quinazolin-4-one Predicted: EGFRTo be determinedTo be determinedTo be determined
Gefitinib EGFR>100.015-0.05>10
Erlotinib EGFR~20.007>10
Lapatinib EGFR, HER2~5~4~5
Afatinib EGFR, HER2, HER4~30.001-0.01>10
Osimertinib EGFR (mutant selective)~0.50.007-0.0150.01-0.02

Note: IC50 values can vary between studies depending on the specific assay conditions.

Experimental Protocols for Comparative Evaluation

To generate the data required for a robust comparison, a series of standardized in vitro assays must be performed. The following protocols provide a framework for this evaluation.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified EGFR Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP (radiolabeled or for detection system) - Test Compounds (serial dilutions) start->reagents incubation Incubate Kinase, Substrate, and Test Compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop_reaction Stop Reaction (e.g., add EDTA) reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., Scintillation counting, Luminescence) stop_reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Figure 2: Workflow for a typical in vitro EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute the test compounds and reference inhibitors in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of purified recombinant EGFR kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compounds.

    • Add the EGFR kinase solution and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ADP-Glo™ Kinase Assay for luminescence, or filter-binding assays for radiolabeled ATP).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (Cell-Based Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines with different EGFR statuses. The MTT or MTS assay is a common method.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, PC-9, H1975) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference inhibitors in culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours. Living cells will reduce the tetrazolium salt to a colored formazan product.

    • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling

Western blotting can be used to confirm the mechanism of action by observing the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK).

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cultured cells with the test compounds for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, etc.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of 7-Fluoro-6-methoxy-1H-quinazolin-4-one with established EGFR inhibitors. The outlined experimental protocols are essential for generating the necessary data to evaluate its potency, selectivity, and cellular efficacy.

The key differentiators for a novel quinazolinone-based EGFR inhibitor would be:

  • Enhanced potency against wild-type or mutant EGFR.

  • Improved selectivity against other kinases to minimize off-target effects.

  • Activity against known resistance mutations , particularly T790M and potentially emerging C797S mutations.

  • Favorable ADME properties for oral bioavailability and a suitable half-life.

The successful execution of the described experimental plan will provide a clear understanding of the preclinical potential of 7-Fluoro-6-methoxy-1H-quinazolin-4-one and its position within the evolving landscape of EGFR-targeted therapies.

References

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved February 3, 2026, from [Link]

  • Gefitinib (Iressa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (n.d.). Retrieved February 3, 2026, from [Link]

  • Gefitinib - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC - PubMed Central. (2023, September 13). Retrieved February 3, 2026, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016, April 18). Retrieved February 3, 2026, from [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). Retrieved February 3, 2026, from [Link]

  • Afatinib - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (2025, January 24). Retrieved February 3, 2026, from [Link]

  • Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erlotinib | C22H23N3O4 | CID 176870 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Iressa (gefitinib) tablets Label - accessdata.fda.gov. (2003, May 2). Retrieved February 3, 2026, from [Link]

  • Lapatinib - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • (erlotinib) Tablets - accessdata.fda.gov. (n.d.). Retrieved February 3, 2026, from [Link]

  • GILOTRIF® (afatinib) tablets, for oral use - accessdata.fda.gov. (n.d.). Retrieved February 3, 2026, from [Link]

  • Osimertinib - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC - PubMed Central. (2004, November 23). Retrieved February 3, 2026, from [Link]

  • TYKERB™ (Lapatinib Ditosylate) 250 mg film coated tablets - Novartis. (n.d.). Retrieved February 3, 2026, from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION TAGRISSO® osimertinib tablets Tablets, 40 mg and 80 mg osimertinib - AstraZeneca Canada. (2016, July 5). Retrieved February 3, 2026, from [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022, November 16). Retrieved February 3, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erlotinib - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (2016, June 7). Retrieved February 3, 2026, from [Link]

  • afatinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 3, 2026, from [Link]

  • TYKERB (lapatinib) tablets - accessdata.fda.gov. (n.d.). Retrieved February 3, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved February 3, 2026, from [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. (2025, May 27). Retrieved February 3, 2026, from [Link]

  • Erlotinib - StatPearls - NCBI Bookshelf - NIH. (2024, October 9). Retrieved February 3, 2026, from [Link]

  • TAGRISSO (osimertinib) tablet, for oral use - accessdata.fda.gov. (n.d.). Retrieved February 3, 2026, from [Link]

  • The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC - NIH. (2017, May 10). Retrieved February 3, 2026, from [Link]

  • How does Gilotrif (afatinib) work? - Drugs.com. (n.d.). Retrieved February 3, 2026, from [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (n.d.). Retrieved February 3, 2026, from [Link]

  • Tykerb: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 17). Retrieved February 3, 2026, from [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

A Comparative Guide to Confirming Target Engagement of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to rigorously confirm the binding of the small molecule, 7-Fluoro-6-methoxy-1H-quinazolin-4-one, to its putative protein target. The quinazoline core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][2][3][4] Therefore, this guide will proceed with the hypothesis that the target is a protein kinase, herein referred to as "Kinase-X".

The central dogma of target validation is the convergence of evidence. No single experiment is definitive. True confidence in a molecule's mechanism of action comes from the thoughtful integration of orthogonal assays that measure the binding event from different perspectives—from the purified protein in a test tube to the complex milieu of a living cell. This guide details a logical, tiered approach, starting with direct biophysical measurements, progressing to biochemical functional assays, and culminating in cellular target engagement confirmation.

Orthogonal Validation Workflow

A robust validation workflow relies on cross-verification between different experimental platforms. Each step provides a unique piece of the puzzle, and consistency across these methods builds a powerful case for specific target binding.

G cluster_1 Tier 2: Functional Consequence (In Vitro) cluster_2 Tier 3: Cellular Context T1_SPR Surface Plasmon Resonance (SPR) Measures: kon, koff, KD T1_ITC Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, n T1_SPR->T1_ITC T2_Kinase Biochemical Kinase Assay (e.g., ADP-Glo™) Measures: IC50 T1_ITC->T2_Kinase Informs concentration selection T3_CETSA Cellular Thermal Shift Assay (CETSA) Measures: ΔTm Confirms: Target Engagement T2_Kinase->T3_CETSA Links binding to cellular effect

Caption: Orthogonal workflow for target validation.

Tier 1: Biophysical Characterization of Direct Binding

The foundational step is to demonstrate a direct, physical interaction between 7-Fluoro-6-methoxy-1H-quinazolin-4-one and purified Kinase-X. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics without the complexities of a biological system.[5][6][7][8]

A. Surface Plasmon Resonance (SPR): Measuring Kinetics and Affinity

SPR is a gold-standard optical technique for studying biomolecular interactions in real-time.[9] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the quinazolinone compound) flows over an immobilized ligand (Kinase-X).[10][11] This provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

Causality Behind Experimental Choices:

  • Immobilization Strategy: Kinase-X is typically immobilized via amine coupling. The choice of buffer pH for immobilization is critical; it should be below the protein's isoelectric point (pI) to ensure a net positive charge for efficient coupling to the negatively charged CM5 sensor chip surface.

  • Analyte Concentration Series: A wide concentration range of the quinazolinone compound, spanning at least 10-fold below and 10-fold above the expected KD, is necessary for accurate kinetic fitting.

  • Controls: A reference flow cell, either blank or with an irrelevant immobilized protein, is crucial to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.

G cluster_0 SPR Experimental Workflow cluster_1 Resulting Sensorgram A 1. Immobilization Kinase-X protein is covalently attached to the sensor chip. B 2. Association Compound solution flows over the surface. Binding occurs. A->B Inject Compound C 3. Dissociation Buffer flows over the surface. Compound dissociates. B->C Inject Buffer D 4. Regeneration A harsh solution (e.g., low pH) removes all bound compound. C->D Inject Regenerant Sensorgram

Caption: Simplified SPR experimental cycle and sensorgram.

Experimental Protocol: SPR Analysis

  • Preparation: Express and purify Kinase-X to >95% purity. Prepare a stock solution of 7-Fluoro-6-methoxy-1H-quinazolin-4-one in 100% DMSO and create a serial dilution series in running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is matched across all samples and is typically ≤1%.

  • Immobilization: Activate a CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Inject Kinase-X (e.g., at 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU). Deactivate remaining active esters with ethanolamine.

  • Binding Analysis: Perform a multi-cycle kinetics experiment. Inject each concentration of the quinazolinone compound (e.g., 0.1 nM to 1 µM) over the Kinase-X and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and calculate KD (koff/kon).

B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13] It is considered the gold standard for determining binding affinity (KD) because it is a label-free, in-solution technique that requires no modification or immobilization of the binding partners.[14]

Causality Behind Experimental Choices:

  • Buffer Matching: It is absolutely critical that the compound and protein are in identical, dialyzed buffer. Any mismatch will result in large heats of dilution that can mask the true binding signal.

  • Concentrations (The 'c' window): The reliability of the data depends on the 'c' value (c = [Protein]/KD). An optimal 'c' window is between 10 and 1000. This often requires estimating the KD from another method (like SPR) to design the ITC experiment effectively.

  • Titration Parameters: Small, sequential injections ensure that the binding isotherm is well-defined, from initial saturation to final equivalence, allowing for accurate fitting to a binding model.

Experimental Protocol: ITC Analysis

  • Preparation: Dialyze purified Kinase-X extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve the quinazolinone compound in the final dialysis buffer. Degas all solutions thoroughly.

  • Instrument Setup: Fill the ITC sample cell (~200 µL) with Kinase-X (e.g., 10 µM). Load the injection syringe (~40 µL) with the compound (e.g., 100 µM). Set the experimental temperature to 25°C.

  • Titration: Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by 18-20 subsequent injections of 2 µL each, spaced 150 seconds apart to allow the signal to return to baseline.

  • Control Titration: Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.

  • Data Analysis: Integrate the heat signal for each injection peak. Subtract the heats of dilution from the binding experiment data. Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Tier 2: Biochemical Assay of Functional Activity

Confirming direct binding is essential, but demonstrating that this binding leads to a functional consequence—in this case, inhibition of kinase activity—is the crucial next step.

ADP-Glo™ Kinase Assay: Quantifying Enzyme Inhibition

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[15][16] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor reflects its potency.[17][18] This assay is universal for any kinase that uses ATP and is well-suited for determining the half-maximal inhibitory concentration (IC₅₀).[19]

Causality Behind Experimental Choices:

  • ATP Concentration: The measured IC₅₀ value is dependent on the concentration of ATP. For ATP-competitive inhibitors, which the quinazolinone scaffold suggests, the IC₅₀ will increase with higher ATP concentrations. It is standard practice to run the assay at the Michaelis constant (Km) of ATP for the specific kinase to allow for standardized comparison.

  • Enzyme and Substrate Concentrations: Kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover) and produces a robust signal.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing Kinase-X, its specific peptide substrate, and ATP at its Km concentration in kinase reaction buffer. Add serial dilutions of 7-Fluoro-6-methoxy-1H-quinazolin-4-one. Include "no enzyme" and "no inhibitor" controls. Incubate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[17] This terminates the kinase reaction and depletes the remaining ATP.[15][16] Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[17] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Tier 3: Cellular Target Engagement

The ultimate validation is to confirm that the compound binds to its intended target within the complex and physiologically relevant environment of a living cell.

Cellular Thermal Shift Assay (CETSA®): Proving Intracellular Binding

CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[20] This thermal stabilization can be detected in intact cells or cell lysates, providing direct evidence of target engagement.[21][22][23]

Causality Behind Experimental Choices:

  • Temperature Gradient: A precise temperature gradient is applied to different cell aliquots. This allows for the construction of a "melting curve" for the target protein, showing the temperature at which it denatures and precipitates out of solution.

  • Detection Method: Western blotting is the most common method for detecting the amount of soluble protein remaining at each temperature. The signal intensity is plotted against temperature to generate the melting curve.

  • Compound Concentration: Using a saturating concentration of the compound (e.g., 10-100 times the KD or IC₅₀) is essential to maximize the observable thermal shift (ΔTm).

G cluster_0 CETSA Workflow A 1. Treat Cells Incubate intact cells with Vehicle (DMSO) or Compound. B 2. Heat Challenge Aliquot cells and heat each sample to a specific temperature. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins. B->C D 4. Separate Fractions Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Detect Soluble Protein Analyze supernatant by Western Blot for Kinase-X. D->E

Caption: The experimental workflow for a classic CETSA experiment.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells expressing Kinase-X to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of 7-Fluoro-6-methoxy-1H-quinazolin-4-one for 1 hour.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

  • Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles. Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the amount of soluble Kinase-X in each sample using SDS-PAGE and Western blotting with a specific antibody for Kinase-X.

  • Data Analysis: Quantify the band intensities from the Western blot. For both vehicle and compound-treated samples, plot the normalized band intensity versus temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). The difference in Tm between the two conditions is the thermal shift (ΔTm).

Synthesizing the Data: A Comparative Summary

The power of this orthogonal approach lies in comparing the results across all three tiers. A successful validation will show a clear correlation between the different measured parameters.

Technique Parameter Measured Sample Type Example Result for a Potent Binder Key Insight Provided
Surface Plasmon Resonance (SPR) KD (Affinity), kon/koff (Kinetics)Purified ProteinKD = 15 nMDirect, quantitative measure of binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) KD (Affinity), ΔH, ΔS (Thermodynamics)Purified ProteinKD = 20 nMUnambiguous confirmation of binding and thermodynamic drivers.
ADP-Glo™ Kinase Assay IC₅₀ (Potency)Purified ProteinIC₅₀ = 50 nMLinks binding to a direct functional consequence (inhibition).
Cellular Thermal Shift Assay (CETSA) ΔTm (Target Engagement)Intact CellsΔTm = +5.2 °CConfirms the compound reaches and binds to its target in a cellular context.

Interpretation: In this example, the low nanomolar KD values from SPR and ITC are in close agreement, providing high confidence in the direct binding affinity. The biochemical IC₅₀ is in the same range, confirming that this binding translates into potent functional inhibition. Finally, the significant positive thermal shift in CETSA provides the definitive evidence that 7-Fluoro-6-methoxy-1H-quinazolin-4-one engages Kinase-X inside the cell. This convergence of data from biophysical, biochemical, and cellular assays builds an exceptionally strong and trustworthy case for the compound's on-target activity.

References

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. 4-Anilino-7-fluoro-6-nitroquinazolines: a new class of irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Available at: [Link]

  • Renaud, J. P., & Delsuc, M. A. (2009). Biophysical techniques for ligand screening and drug design. Current Opinion in Pharmacology. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • PubMed. (n.d.). Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Ozyhar, T. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • MDPI. (2024). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. Available at: [Link]

  • Wiley Online Library. (2026). Functional Proteomics of Quinazolin‐4‐One Derivatives Targeting the Proteasome. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available at: [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Available at: [Link]

  • ACS Publications. (n.d.). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Available at: [Link]

  • SpringerLink. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Assay. Available at: [Link]

  • Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Available at: [Link]

  • PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Available at: [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available at: [Link]

  • Promega Corporation. (n.d.). Technologies to Study Kinases. Available at: [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-methoxy-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-6-methoxy-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.